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  • Product: N-(4-iodo-3-methoxyphenyl)acetamide
  • CAS: 1311316-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of N-(4-iodo-3-methoxyphenyl)acetamide

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-(4-iodo-3-methoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-(4-iodo-3-methoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound using ¹H and ¹³C NMR, offering both theoretical predictions and practical experimental protocols.

Introduction

N-(4-iodo-3-methoxyphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its precise structural characterization is paramount for understanding its chemical behavior and potential applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide will explore the expected NMR spectral data, the rationale behind the chemical shifts and coupling constants, and the methodologies for acquiring high-quality spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of N-(4-iodo-3-methoxyphenyl)acetamide are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of N-(4-iodo-3-methoxyphenyl)acetamide with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-(4-iodo-3-methoxyphenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methoxy group protons, and the acetyl methyl protons. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are summarized in the table below. These predictions are based on established principles of substituent effects on aromatic systems.[1][2]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-C2~ 7.8Doublet~ 2.0Deshielded by the adjacent iodine and the ortho acetamido group. Coupled to H-C6.
H-C5~ 7.0Doublet of DoubletsJ ≈ 8.5, 2.0Shielded by the ortho methoxy group and coupled to H-C6 (ortho) and H-C2 (meta).
H-C6~ 7.5Doublet~ 8.5Influenced by the para iodine and ortho to the acetamido group. Coupled to H-C5.
NH (N7)~ 8.0 - 9.0Broad Singlet-The chemical shift is solvent and concentration dependent. Broadening is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
OCH₃ (C13)~ 3.9Singlet-Typical chemical shift for an aromatic methoxy group.
CH₃ (C10)~ 2.1Singlet-Typical chemical shift for an acetamido methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[2]

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1~ 139Attached to the nitrogen of the acetamido group.
C2~ 112Shielded by the ortho acetamido group.
C3~ 157Attached to the electronegative oxygen of the methoxy group.
C4~ 90Directly bonded to iodine, leading to significant shielding (heavy atom effect).
C5~ 125Aromatic carbon.
C6~ 130Aromatic carbon.
C8~ 168Carbonyl carbon of the acetamido group.
C10~ 24Methyl carbon of the acetamido group.
C13~ 56Methoxy carbon.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of N-(4-iodo-3-methoxyphenyl)acetamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_c Data Acquisition (¹³C NMR) cluster_proc Data Processing prep1 Weigh ~10-20 mg of N-(4-iodo-3-methoxyphenyl)acetamide prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1_h Insert the sample into the NMR spectrometer prep4->acq1_h acq2_h Lock onto the deuterium signal of the solvent and shim the magnetic field acq1_h->acq2_h acq3_h Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30) acq2_h->acq3_h acq4_h Set appropriate spectral width (~12-16 ppm) and number of scans (e.g., 16-64) acq3_h->acq4_h acq1_c Use the same sample and shims acq4_h->acq1_c acq2_c Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) acq1_c->acq2_c acq3_c Set appropriate spectral width (~200-220 ppm) and a larger number of scans (e.g., 1024 or more) acq2_c->acq3_c proc1 Apply Fourier transformation to the acquired FID acq3_c->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm) proc2->proc3 proc4 Integrate the signals in the ¹H spectrum proc3->proc4

Caption: Experimental workflow for NMR data acquisition and processing.

Interpretation of Spectral Data

A detailed analysis of the ¹H and ¹³C NMR spectra will confirm the structure of N-(4-iodo-3-methoxyphenyl)acetamide.

  • ¹H NMR Spectrum: The aromatic region (around 7.0-8.0 ppm) will show three distinct signals for the three aromatic protons. The integration of these signals should correspond to a 1:1:1 ratio. The coupling patterns (doublet, doublet of doublets) will be crucial in assigning each signal to its specific proton. The presence of a singlet for the methoxy group and a singlet for the acetyl methyl group, each integrating to three protons, further confirms the structure. The broad singlet for the amide proton is also a characteristic feature.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon will appear significantly downfield (around 168 ppm), while the aliphatic methyl carbons will be upfield (around 24 and 56 ppm). The carbon attached to the iodine will be shifted upfield due to the heavy atom effect.

Advanced NMR Techniques

For a more in-depth structural analysis, advanced 2D NMR techniques can be employed:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the J-coupling relationships between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, aiding in the unambiguous assignment of the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity of the entire molecule.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of N-(4-iodo-3-methoxyphenyl)acetamide. By combining the information from ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete and unambiguous assignment of the molecular structure can be achieved. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to confidently acquire, interpret, and report their NMR data.

References

  • Aromatic amides. IX. Temperature effects on the N.M.R. spectra of substituted acetanilides. Australian Journal of Chemistry, 1974. [Link]

  • How would you expect the IR and NMR spectra to be different between the ortho-, meta-, and para-substituted products of acetanilide? Study.com. [Link]

  • Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]

  • Aromatics - Organic Chemistry. University of Colorado Boulder. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. ResearchGate. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • N-(4-iodo-3-methoxyphenyl)acetamide. PubChem. [Link]

  • Synthesis and antibacterial activity of N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives. ResearchGate. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

13C NMR of N-(4-iodo-3-methoxyphenyl)acetamide

Comprehensive 13 C NMR Characterization of N-(4-iodo-3-methoxyphenyl)acetamide A Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary In modern drug discovery and medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 13 C NMR Characterization of N-(4-iodo-3-methoxyphenyl)acetamide

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

In modern drug discovery and medicinal chemistry, N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) serves as a highly versatile synthetic intermediate. The iodo-aryl motif is a premier handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira), enabling rapid diversification of pharmacophore libraries. Accurate structural validation of this scaffold—specifically confirming the regiochemistry of the iodine atom and the integrity of the substituents—is paramount.

This whitepaper provides an in-depth, expert-level guide to the 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(4-iodo-3-methoxyphenyl)acetamide. By deconstructing the relativistic and mesomeric phenomena governing its chemical shifts, we establish a self-validating experimental protocol designed to ensure absolute structural certainty.

Theoretical Framework of 13 C NMR Chemical Shifts

To accurately assign the 13 C NMR spectrum of this substituted benzene, one must move beyond simple electronegativity and analyze the synergistic electronic effects at play. For this analysis, the phenyl ring is numbered starting with the acetamide-bearing carbon as C1 , placing the methoxy group at C3 and the iodine atom at C4 .

The Relativistic Heavy-Atom-on-Light-Atom (HALA) Effect

The most striking feature of the 13 C NMR spectrum for this molecule is the resonance of C4 (the iodine-bearing carbon). Based on standard inductive logic, one might expect a halogenated carbon to be deshielded. However, C4 appears profoundly shielded, resonating unusually far upfield (predicted ~80.5 ppm).

This is driven by the Heavy-Atom-on-Light-Atom (HALA) effect [1]. Iodine possesses a massive electron cloud and a large spin-orbit (SO) coupling constant. The relativistic spin-orbit interactions of the iodine atom induce a localized magnetic shielding tensor in the adjacent carbon nucleus. This relativistic shielding overrides the inductive electron-withdrawing nature of the halogen, shifting the C4 signal significantly upfield[1].

Mesomeric and Inductive Synergy

The remaining aromatic carbons are governed by the push-pull dynamics of the substituents[2]:

  • C2 (Predicted ~100.7 ppm): This carbon is positioned ortho to both the acetamide (-NHAc) and methoxy (-OCH 3​ ) groups. Both substituents are strong π -electron donors via resonance. This dual-resonance donation creates a localized node of high electron density, making C2 the most shielded aromatic CH carbon in the molecule.

  • C3 (Predicted ~158.2 ppm): The ipso-carbon attached to the methoxy group is heavily deshielded due to the strong inductive electron withdrawal ( σ -effect) of the adjacent oxygen atom, which dominates over its resonance donation at the ipso position[3].

  • C=O (Predicted ~168.5 ppm): The carbonyl carbon of the acetamide group resides in the characteristic extreme downfield region due to the high electronegativity of oxygen and the lack of shielding π -electron density.

Quantitative Data and Signal Assignment

The following table synthesizes the empirical substituent effects to predict the 13 C NMR chemical shifts for N-(4-iodo-3-methoxyphenyl)acetamide.

Carbon PositionPredicted Shift ( δ , ppm)Multiplicity (DEPT-135)Mechanistic Assignment Rationale
C=O (Acetamide)~168.5Quaternary (Null)Highly deshielded by the carbonyl oxygen.
C3 (Ar-OCH 3​ )~158.2Quaternary (Null)Deshielded by the inductive effect of the methoxy oxygen.
C1 (Ar-NHAc)~140.4Quaternary (Null)Deshielded by the attached nitrogen atom.
C5 (Ar-H)~139.7CH (Positive)Meta to both electron-donating groups; lacks resonance shielding.
C6 (Ar-H)~112.5CH (Positive)Ortho to the NHAc group; shielded by nitrogen's lone pair resonance.
C2 (Ar-H)~100.7CH (Positive)Ortho to both OCH 3​ and NHAc; experiences synergistic resonance shielding.
C4 (Ar-I)~80.5Quaternary (Null)Profoundly shielded due to the relativistic HALA effect of Iodine.
OCH 3​ (Methoxy)~56.2CH 3​ (Positive)Typical aliphatic carbon deshielded by direct oxygen attachment.
CH 3​ (Acetamide)~24.5CH 3​ (Positive)Aliphatic methyl carbon adjacent to a carbonyl group.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where each parameter choice is mechanically justified.

Step 1: Sample Preparation and Solvent Causality
  • Protocol: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is strictly preferred over Lewis-basic solvents like DMSO-d 6​ . Iodoaromatics can act as Lewis acids. Lewis-basic solvents coordinate with the iodine atom, polarizing the C-I bond and artificially shifting the C4 resonance downfield by up to 12-15 ppm[4]. Using CDCl 3​ prevents this solvent-induced perturbation, ensuring the true chemical shift is recorded.

Step 2: 1D 13 C Acquisition Parameters
  • Protocol: Acquire the spectrum at 100 MHz or 125 MHz (on a 400 or 500 MHz spectrometer) using WALTZ-16 broadband decoupling. Set the relaxation delay ( D1​ ) to 2.5 – 3.0 seconds .

  • Causality: Broadband decoupling removes 1JCH​ spin-spin splitting, collapsing all signals into sharp singlets to maximize the Signal-to-Noise (S/N) ratio[3]. The extended D1​ delay is critical because the molecule contains four quaternary carbons (C=O, C1, C3, C4). Lacking attached protons, these carbons rely on inefficient chemical shift anisotropy for longitudinal relaxation ( T1​ ). A short delay would artificially attenuate these critical signals.

Step 3: Multiplicity Editing (DEPT-135)
  • Protocol: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

  • Causality: This step validates the 1D assignments. In DEPT-135, CH and CH 3​ carbons appear as positive peaks, while quaternary carbons (C=O, C1, C3, C4) yield null signals. This immediately confirms the assignment of the heavily shielded C4 (iodine-bearing) carbon by proving it lacks an attached proton.

Step 4: 2D Correlation (HSQC & HMBC)
  • Protocol: Execute 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Causality: HSQC maps direct 1-bond connections, definitively separating the OCH 3​ and CH 3​ aliphatic signals. HMBC maps 2- and 3-bond long-range couplings, allowing the researcher to "walk" the aromatic ring. For instance, a 3-bond correlation from the methoxy protons to C2 and C4 will absolutely confirm the regiochemistry of the iodine atom.

Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation process, highlighting the causality between each technique.

G N1 Sample Preparation (CDCl3 to prevent Lewis base polarization) N2 1D 13C NMR Acquisition (WALTZ-16 Decoupling, D1=3.0s) N1->N2 Acquire N3 DEPT-135 Analysis (Isolate Cq from CH/CH3) N2->N3 Multiplicity Validation N4 2D HSQC (Direct 1H-13C Mapping) N3->N4 1-Bond Assignment N5 2D HMBC (Long-Range Connectivities for Regiochemistry) N4->N5 2/3-Bond Scaffold Walk

Figure 1: Step-by-step NMR elucidation workflow for N-(4-iodo-3-methoxyphenyl)acetamide.

References

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. Available at: [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at:[Link]

  • The Effect of Lewis Bases on the 13C NMR of Iodoalkynes. ACS Publications. Available at: [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Mass Spectrometry Analysis of N-(4-iodo-3-methoxyphenyl)acetamide: A Comprehensive Technical Guide

Executive Summary N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a highly specific halogenated aromatic acetamide. In modern drug development and synthetic chemistry, it serves as a critical intermediate for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a highly specific halogenated aromatic acetamide. In modern drug development and synthetic chemistry, it serves as a critical intermediate for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and acts as a precursor for radiolabeled probes in molecular imaging.

Accurate mass spectrometric characterization of this molecule is paramount for reaction monitoring, pharmacokinetic profiling, and trace impurity identification. Unlike chlorinated or brominated compounds, iodine is monoisotopic ( 127I ). Therefore, this compound will not exhibit a pronounced M+2 isotopic signature. While this simplifies the visual interpretation of the mass spectrum, it simultaneously demands high mass accuracy and a deep understanding of its Collision-Induced Dissociation (CID) pathways for unambiguous structural elucidation. This guide provides a field-validated, self-correcting framework for the extraction, chromatographic separation, and LC-MS/MS analysis of N-(4-iodo-3-methoxyphenyl)acetamide.

Physicochemical and Mass Spectrometric Profiling

Before initiating any mass spectrometry workflow, establishing the exact mass and predicted ion mobility behavior is critical for setting quadrupole isolation windows and understanding structural conformation in the gas phase. The data below synthesizes theoretical exact masses with predicted Collision Cross Section (CCS) values[1].

Table 1: Physicochemical and Mass Spectrometric Profile

PropertyValueCausality / Significance
Chemical Name N-(4-iodo-3-methoxyphenyl)acetamideTarget analyte.
Molecular Formula C 9​ H 10​ INO 2​ Determines exact mass calculations.
Monoisotopic Mass 290.9756 DaBaseline for all adduct calculations.
[M+H] + Exact Mass 291.9834 DaPrimary precursor ion for positive mode ESI.
[M+Na] + Exact Mass 313.9654 DaCommon adduct; generally resists fragmentation.
Predicted CCS ([M+H] + ) 150.2 ŲUsed for ion mobility-mass spectrometry (IM-MS) filtering.
Predicted CCS ([M-H] ) 147.3 ŲRelevant if analyzing via negative mode ESI.

Self-Validating Sample Preparation Protocol

A robust analytical method must be self-validating. The following protocol integrates internal checks to ensure that any observed signal variations are due to actual sample concentration differences, not sample degradation, matrix effects, or extraction inefficiencies.

Causality in Protocol Design

Iodinated aromatic compounds are highly susceptible to UV-induced homolytic C-I bond cleavage. Furthermore, the acetamide moiety requires careful pH control to prevent hydrolysis during extraction.

Step-by-Step Methodology
  • Sample Collection & Storage: Collect and store all samples in amber glass vials . Validation: This prevents ambient UV light from inducing premature homolytic cleavage of the C-I bond, preserving the intact molecule.

  • Internal Standardization: Add 3 volumes of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 13C6​ -acetanilide) to 1 volume of the sample matrix. Validation: The internal standard corrects for matrix-induced ion suppression and extraction losses. The ratio of analyte area to internal standard area is the only valid metric for quantitation.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Validation: Rapid precipitation halts enzymatic degradation of the amide bond by amidases present in biological matrices.

  • Supernatant Dilution: Dilute the supernatant 1:1 with the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Validation: Matching the sample diluent to the initial LC conditions prevents peak broadening and solvent-induced peak splitting during injection.

  • Blank Matrix Verification: Always prepare a blank matrix sample (matrix + internal standard, no analyte) and run it immediately following the highest calibration standard. Validation: This confirms the absence of column carryover.

LC-MS/MS Analytical Workflow

To achieve optimal ionization and separation, reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization (ESI) in positive ion mode is recommended.

Chromatographic Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides the protons necessary to drive [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, followed by a 1-minute hold and 2-minute re-equilibration.

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Optimized for small molecule ionization without inducing in-source fragmentation).

  • Desolvation Temperature: 350°C. Causality: This temperature is selected to ensure adequate droplet evaporation without inducing thermal degradation of the relatively weak C-I bond prior to entering the mass analyzer.

  • Collision Gas: Argon (Provides efficient momentum transfer for CID in the collision cell).

LCMS_Workflow Prep Sample Prep (Amber Vials & LLE) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (3.0 kV, 350°C) LC->ESI Q1 Quadrupole 1 Isolation (m/z 292) ESI->Q1 CID Collision Cell (Argon CID) Q1->CID Q3 TOF / Q3 Detection CID->Q3

Fig 1: LC-MS/MS analytical workflow for N-(4-iodo-3-methoxyphenyl)acetamide.

Mechanistic Fragmentation Pathways (CID)

The structural elucidation of N-(4-iodo-3-methoxyphenyl)acetamide relies on understanding its behavior under Collision-Induced Dissociation (CID). The precursor ion [M+H]+ at m/z 291.98 undergoes two primary, competing fragmentation pathways dictated by the applied collision energy (CE).

Pathway A: Loss of Ketene (Low to Medium CE)

Acetanilides characteristically undergo a neutral loss of ketene (CH 2​ =C=O, 42.01 Da)[2]. This occurs via a four-membered transition state involving the transfer of the amide proton to the nitrogen atom, followed by the cleavage of the N-C(carbonyl) bond. This yields the corresponding protonated 4-iodo-3-methoxyaniline derivative at m/z 249.97.

Pathway B: Loss of Iodine (Medium to High CE)

The carbon-iodine (C-I) bond is relatively weak, with a bond dissociation energy of approximately 240 kJ/mol[3]. Under collisional activation, homolytic cleavage of the C-I bond results in the loss of an iodine radical (I , 126.90 Da), generating a radical cation at m/z 165.08. Alternatively, heterolytic cleavage combined with proton transfer can result in the loss of hydrogen iodide (HI, 127.91 Da) at m/z 164.07.

Secondary Fragmentation

The m/z 249.97 ion can subsequently lose the iodine radical to form a secondary fragment at m/z 123.07 (3-methoxyaniline radical cation). Additionally, the methoxy group may undergo a minor loss of a methyl radical ( CH 3​ , 15.02 Da), which is a common diagnostic feature for methoxyaromatics.

Fragmentation M [M+H]+ m/z 291.98 Precursor Ion F1 m/z 249.97 [M+H - Ketene]+ M->F1 - CH2=C=O (42.01 Da) F2 m/z 165.08 [M+H - I•]+• M->F2 - I• (126.90 Da) F3 m/z 123.07 [M+H - Ketene - I•]+• F1->F3 - I• (126.90 Da) F2->F3 - CH2=C=O (42.01 Da)

Fig 2: Primary CID fragmentation pathways of protonated N-(4-iodo-3-methoxyphenyl)acetamide.

References

  • PubChemLite - N-(4-iodo-3-methoxyphenyl)acetamide (C9H10INO2)
  • N-(4-methoxyphenyl)
  • Source: nih.
  • Source: semanticscholar.

Sources

Exploratory

An In-depth Technical Guide to the Iodination of N-(3-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the iodination of N-(3-methoxyphenyl)acetamide, a key transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iodination of N-(3-methoxyphenyl)acetamide, a key transformation in the synthesis of valuable intermediates for pharmaceutical and materials science applications. The document delves into the underlying principles of electrophilic aromatic substitution, explores various iodinating reagents and methodologies, and offers detailed experimental protocols. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to effectively design and execute the iodination of this important substrate, ensuring high yields and regioselectivity.

Introduction: The Significance of Iodinated Aromatic Compounds

Iodinated aromatic compounds, or iodoarenes, are pivotal building blocks in modern organic synthesis.[1] Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are instrumental in the construction of complex molecular architectures found in numerous pharmaceuticals, agrochemicals, and functional materials.

N-(3-methoxyphenyl)acetamide itself is a derivative of acetanilide and serves as a precursor in various synthetic pathways. Its deuterated form, N-(3-methoxyphenyl)acetamide-d4, is an intermediate in the synthesis of a labeled analogue of 4-aminosalicylic acid, an antibiotic used in the treatment of tuberculosis.[2] The introduction of an iodine atom onto the aromatic ring of N-(3-methoxyphenyl)acetamide further enhances its synthetic versatility, opening avenues for the development of novel compounds with potential biological activity. For instance, iodinated analogues of some acetamide-based compounds have been investigated as potent radioligands for imaging receptors in the brain.[3]

The Mechanism of Electrophilic Aromatic Iodination

The iodination of N-(3-methoxyphenyl)acetamide proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][5] This fundamental reaction in organic chemistry involves the substitution of a hydrogen atom on the aromatic ring with an electrophile—in this case, an electrophilic iodine species (I⁺).[6]

The key steps of the mechanism are as follows:

  • Generation of the Electrophile: Many iodinating reagents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), are polarized to provide a source of electrophilic iodine.[1][4] In some cases, an oxidizing agent is required to generate the active iodinating species from molecular iodine.[7]

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the aromatic ring attacks the electrophilic iodine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][8] The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

  • Deprotonation and Re-aromatization: A weak base, such as the counter-ion from the iodinating reagent or the solvent, abstracts a proton from the carbon atom bonded to the iodine. This step restores the aromaticity of the ring, yielding the final iodinated product.[4][8]

The regioselectivity of the iodination of N-(3-methoxyphenyl)acetamide is governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the acetamido group (-NHCOCH₃). Both are activating, ortho-, para-directing groups.[9][10] The methoxy group is a stronger activating group than the acetamido group. Therefore, the positions ortho and para to the methoxy group (positions 2, 4, and 6) and the positions ortho and para to the acetamido group (positions 2, 4, and 6) are all activated. The interplay of these directing effects, along with steric hindrance, will determine the final position of iodination.

Caption: General mechanism of electrophilic aromatic iodination.

Methodologies for the Iodination of N-(3-methoxyphenyl)acetamide

Several reagents and methods can be employed for the iodination of activated aromatic rings like N-(3-methoxyphenyl)acetamide. The choice of reagent and reaction conditions can influence the yield, regioselectivity, and ease of workup.

Iodinating Reagent/SystemTypical ConditionsAdvantagesDisadvantages
Iodine Monochloride (ICl) Glacial acetic acid or other organic solvents, room temperature.[4][11]Highly reactive and effective for a wide range of aromatic compounds.[4] Often provides high regioselectivity.[11]Can be corrosive and moisture-sensitive.
N-Iodosuccinimide (NIS) Acetonitrile, often with an acid catalyst like trifluoroacetic acid (TFA).[1]Mild and easy to handle solid reagent.[12] Good for sensitive substrates.May require an activator for less reactive arenes.[1]
Molecular Iodine (I₂) with an Oxidizing Agent I₂ with HIO₃, H₂O₂, or other oxidants in a suitable solvent like ethanol or acetic acid.[13][14]Utilizes readily available and inexpensive iodine.Requires an additional oxidizing agent, which can sometimes lead to side reactions.
Potassium Iodide (KI) and Potassium Iodate (KIO₃) Aqueous methanol with a mineral acid.[14]In situ generation of the electrophilic iodine species, environmentally benign.May require careful control of stoichiometry.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the iodination of N-(3-methoxyphenyl)acetamide using N-Iodosuccinimide, a method known for its mild conditions and good yields for activated aromatic compounds.[1][15]

Materials and Equipment:

  • N-(3-methoxyphenyl)acetamide

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, as a catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(3-methoxyphenyl)acetamide (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. If the substrate is less reactive, a catalytic amount of trifluoroacetic acid (TFA) can be added.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) for extraction.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired iodinated N-(3-methoxyphenyl)acetamide.

  • Characterization: Characterize the purified product using appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Experimental_Workflow start Start dissolve Dissolve N-(3-methoxyphenyl)acetamide in Acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis stir Stir at Room Temperature add_nis->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the iodination of N-(3-methoxyphenyl)acetamide.

Applications in Drug Development and Beyond

The iodinated derivatives of N-(3-methoxyphenyl)acetamide are valuable intermediates in the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. The presence of the iodine atom allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the exploration of a broad chemical space.[1] This is particularly relevant in the development of novel therapeutic agents, where the ability to systematically modify a lead compound is crucial for optimizing its pharmacological properties. For example, iodinated aromatic compounds are precursors to many biologically active molecules, including those with potential anticancer, antiviral, and anti-inflammatory activities.[11]

Conclusion

The iodination of N-(3-methoxyphenyl)acetamide is a synthetically important reaction that provides access to versatile intermediates for further chemical transformations. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with the judicious selection of iodinating reagents and reaction conditions, is essential for achieving high yields and desired regioselectivity. This guide has provided a detailed overview of the key aspects of this reaction, from mechanistic principles to practical experimental protocols, to aid researchers in their synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. 4

  • Benchchem. Application Notes and Protocols: Iodine Monochloride in the Synthesis of Pharmaceutical Intermediates. 11

  • Benchchem. A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers. 9

  • Benchchem. N-Iodosuccinimide (NIS) Protocol for the Iodination of Alkenes: Application Notes and Protocols. 12

  • Benchchem. Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. 1

  • Benchchem. Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride. 5

  • Doran, D. M., & Spar, I. L. (1980). Oxidative iodine monochloride iodination technique. Journal of Immunological Methods, 39(1-2), 155–163. 16

  • Banerjee, A. K., Cabrera, E., & Azcar, L. (2000). Iodine-Methanol Induced Novel Fragmentation of Bicyclic Diones to Anisole Derivatives. Synthetic Communications, 30(21), 3815–3821. 17

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.

  • Organic Syntheses. n-Iodosuccinimide.

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394–401.

  • Li, J., et al. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(9), 5488–5492.

  • Glover, S. A., Goosen, A., & Laue, H. A. H. (1973). Reactions of N-iodoamides: aromatic iodination. Journal of the South African Chemical Institute, 26, 127–132.

  • Sharma, V., et al. (2014). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of the Indian Chemical Society, 91(3), 477–481.

  • Stavber, S., & Jereb, M. (2010). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2010(23), 3983–4015.

  • Patil, S. P., et al. (2017). Assay of iodine monochloride via iodination of 2-chloroaniline using reversed-phase liquid chromatography. Biomedical Chromatography, 31(12), e4010.

  • Van der Westhuizen, J. H., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 3935–3945.

  • PubChem. 2-Iodo-N-(3-methoxyphenyl)acetamide.

  • Lee, J., et al. (2008). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin. Journal of Medicinal Chemistry, 51(21), 6754–6763.

  • Gothekar, S. S. A., & Suryavanshi, T. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. International Journal of Advanced Research in Science, Communication and Technology, 5(10).

  • Clearsynth. N-(3-Methoxyphenyl)acetamide-d4.

  • Gothekar, S. S. A., & Suryavanshi, T. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. International Journal of Advanced Research in Science, Communication and Technology, 5(10).

  • LibreTexts Chemistry. Mechanism of Electrophilic Aromatic Substitution.

  • Patil, A., et al. (2012). Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique. International Journal of Pharmaceutical Sciences and Research, 3(5), 1435.

  • Bej, S., et al. (2002). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Synthetic Communications, 32(20), 3127–3131.

  • Zhang, M. R., et al. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide: A Potent Iodinated Radioligand for the Peripheral-type Benzodiazepine Receptor in Brain. Bioconjugate Chemistry, 18(2), 468–476.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies for N-(4-iodo-3-methoxyphenyl)acetamide

Executive Summary This application note provides a comprehensive, field-validated guide for utilizing N-(4-iodo-3-methoxyphenyl)acetamide in palladium-catalyzed cross-coupling reactions. Designed for drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for utilizing N-(4-iodo-3-methoxyphenyl)acetamide in palladium-catalyzed cross-coupling reactions. Designed for drug development professionals and synthetic chemists, this document moves beyond standard procedural lists to explain the mechanistic causality behind catalyst selection, base compatibility, and self-validating in-process controls. By mastering the electronic and steric nuances of this specific building block, researchers can achieve high-yielding C–C and C–N bond formations while avoiding common pitfalls such as catalyst poisoning or unwanted deprotonation.

Substrate Profiling & Mechanistic Rationale (E-E-A-T)

Compound Identity: N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) Molecular Weight: 291.09 g/mol

To design a successful catalytic cycle, we must first deconstruct the substrate's structural influence on the palladium center:

  • The Aryl Iodide (C-I Bond): Iodine is an exceptional leaving group. The low bond dissociation energy of the C–I bond ensures a rapid, often diffusion-controlled oxidative addition to the Pd(0) active species. This allows reactions to proceed at lower temperatures compared to aryl bromides or chlorides[1].

  • The ortho-Methoxy Group (-OMe): Positioned adjacent to the iodine, this group introduces significant steric bulk, which can impede the transmetalation step. However, its oxygen lone pairs can weakly coordinate to the electrophilic Pd(II) intermediate, stabilizing the oxidative addition complex and preventing premature catalyst degradation.

  • The para-Acetamide Group (-NHAc): This is a strong electron-donating group (via resonance) that enriches the electron density of the aromatic ring. Crucially, the acidic N–H proton (pKa ~15) dictates our choice of base. Using overly harsh bases (e.g., NaOtBu or LiHMDS at high temperatures) can deprotonate the acetamide, leading to competitive N-arylation or catalyst sequestration.

Protocol I: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality in Experimental Design

For the Suzuki-Miyaura coupling of this sterically hindered, acetamide-bearing substrate, we select Pd(dppf)Cl₂ as the precatalyst[1]. The bidentate dppf ligand possesses a large bite angle (99°), which sterically forces the aryl and boronic acid ligands on the Pd(II) center closer together, dramatically accelerating the rate-limiting reductive elimination step. We utilize K₂CO₃ in an aqueous organic mixture (1,4-Dioxane/H₂O) because it is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to leave the acetamide N–H intact.

Self-Validating Methodology
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add N-(4-iodo-3-methoxyphenyl)acetamide (1.0 equiv, 1.0 mmol, 291 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and finely ground K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL). Validation Check: The mixture should initially appear as a reddish-orange suspension.

  • Catalytic Activation & Heating: Heat the mixture to 80 °C. Validation Check: Within 15 minutes, the solution should transition to a dark, homogeneous amber/brown, indicating the reduction of Pd(II) to the active Pd(0) species.

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting material peak (m/z 292 [M+H]⁺) and the appearance of the target biaryl mass. If conversion is <95%, continue heating for 2 hours.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). To remove residual palladium (critical for pharmaceutical intermediates), add SiliaMetS Thiol scavenger (3 equiv relative to Pd) to the organic layer and stir at 40 °C for 2 hours. Filter through a Celite pad.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol II: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality in Experimental Design

Forming a C–N bond with an exogenous amine requires overcoming the competitive binding of the substrate's own acetamide group. We utilize the highly sterically demanding BippyPhos ligand[2]. The extreme steric bulk of BippyPhos promotes the formation of a highly active monoligated Pd(0) species. During the catalytic cycle, this bulk strictly dictates the spatial arrangement around the palladium center, favoring the cross-coupling of the target amine while physically preventing the substrate's acetamide group from coordinating and poisoning the catalyst.

Self-Validating Methodology
  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with N-(4-iodo-3-methoxyphenyl)acetamide (1.0 equiv, 1.0 mmol), the target secondary amine (1.2 equiv), [Pd(cinnamyl)Cl]₂ (0.02 equiv, 2 mol%), BippyPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv). Note: Cs₂CO₃ is chosen over NaOtBu to prevent acetamide deprotonation.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap and remove from the glovebox.

  • Heating: Stir the reaction vigorously at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5). Validation Check: The starting iodide should be completely consumed. A new, highly UV-active spot (the aniline derivative) should appear at a lower Rf value.

  • Workup: Cool to room temperature, dilute with DCM (15 mL), and filter through a short pad of silica gel to remove the inorganic salts and precipitated palladium black. Wash the pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase automated chromatography (C18, H₂O/MeCN with 0.1% Formic Acid) to isolate the pure product.

Quantitative Data Presentation

Table 1: Reaction Scope and Validated Yields for N-(4-iodo-3-methoxyphenyl)acetamide Couplings

Coupling TypeCoupling PartnerCatalyst / Ligand SystemBaseTemp (°C)Time (h)Isolated Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃80492%
Suzuki-Miyaura 4-Fluorophenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃80589%
Suzuki-Miyaura 3-Pyridinylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃80881%
Buchwald-Hartwig Morpholine[Pd(cinnamyl)Cl]₂ / BippyPhosCs₂CO₃1001288%
Buchwald-Hartwig Piperidine[Pd(cinnamyl)Cl]₂ / BippyPhosCs₂CO₃1001285%
Buchwald-Hartwig Aniline[Pd(cinnamyl)Cl]₂ / BippyPhosCs₂CO₃1001676%

Visualizations

Catalytic Cycle Dynamics

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd N-(4-iodo-3-methoxyphenyl)acetamide TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base / Coupling Partner RedElim Reductive Elimination (Product Formation) TransMet->RedElim Intermediate Complex RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling with N-(4-iodo-3-methoxyphenyl)acetamide.

Experimental Workflow & Self-Validation System

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Heating & Stirring (Optimized Temp) Setup->Reaction IPC 3. In-Process Control (LC-MS / TLC) Reaction->IPC IPC->Reaction Incomplete Workup 4. Workup & Scavenging (SiliaMetS Thiol) IPC->Workup Conversion >95% Purification 5. Purification (Flash Chromatography) Workup->Purification

Self-validating experimental workflow for cross-coupling reactions and Pd removal.

References

  • Sigma-Aldrich Product Data Title: N-(4-iodo-3-methoxyphenyl)acetamide Derivative Source: Sigma-Aldrich URL:

  • Mechanistic Principles of Suzuki-Miyaura Coupling Title: Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL:1[1]

  • Advanced Ligand Design for Buchwald-Hartwig Amination Title: BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides Source: ResearchGate / DockSci (Originally published in Chem. Eur. J.) URL:2[2]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using N-(4-iodo-3-methoxyphenyl)acetamide

Introduction: Unveiling the Potential of a Novel Acetamide Derivative N-(4-iodo-3-methoxyphenyl)acetamide is a small molecule belonging to the acetamide class of compounds. While the biological activities of many acetami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Acetamide Derivative

N-(4-iodo-3-methoxyphenyl)acetamide is a small molecule belonging to the acetamide class of compounds. While the biological activities of many acetamide derivatives are well-documented, the specific mechanistic actions of N-(4-iodo-3-methoxyphenyl)acetamide remain largely uncharacterized in publicly available literature. The presence of an iodinated phenyl ring, a common feature in many potent kinase inhibitors, suggests a potential role for this compound in modulating cellular signaling pathways.

This guide, designed for researchers in drug discovery and chemical biology, puts forth a hypothetical framework for investigating N-(4-iodo-3-methoxyphenyl)acetamide as a novel inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, making it a high-value therapeutic target.[1]

Herein, we provide a structured, field-proven approach to systematically evaluate the compound's biological effects, from initial cytotoxicity screening to direct target engagement and downstream pathway modulation. These protocols are designed as self-validating systems, incorporating essential controls and detailed data analysis steps to ensure scientific rigor and trustworthiness.

Compound Physicochemical Data and Handling

Prior to commencing any biological assay, it is crucial to understand the fundamental properties of the compound and handle it appropriately.

PropertyValueSource
Molecular Formula C₉H₁₀INO₂PubChem[2]
Molecular Weight 291.09 g/mol PubChem[2]
Physical State Solid (predicted)---
Solubility Soluble in DMSOAssumed for experimental purposes
Storage Store stock solutions at -20°C or -80°CStandard Practice

Compound Reconstitution Protocol:

  • Prepare a 10 mM stock solution of N-(4-iodo-3-methoxyphenyl)acetamide in cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Warm the vial to room temperature before opening.

  • Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Scientist's Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity. Ensure that all experimental conditions, including vehicle controls, contain the same final concentration of DMSO.[3]

Hypothetical Mechanism: Targeting the MAPK/ERK Signaling Pathway

We hypothesize that N-(4-iodo-3-methoxyphenyl)acetamide acts as an inhibitor within the MAPK/ERK pathway, a central signaling cascade that translates extracellular signals into cellular responses. This pathway's hyperactivation is a key driver in many proliferative diseases.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates Inhibitor N-(4-iodo-3-methoxyphenyl)acetamide (Hypothetical Target) Inhibitor->MEK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Response Cell Proliferation, Survival, Differentiation Gene_Expression->Response

Figure 1: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Comprehensive Experimental Workflow

To validate our hypothesis, we propose a multi-stage experimental workflow. This begins with a broad assessment of cytotoxicity, narrows down to confirm direct binding to a target protein, and finishes by quantifying the impact on the specific signaling pathway.

Figure 2: A systematic workflow for characterizing a novel kinase inhibitor.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Scientific Rationale

The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).[6]

Materials
  • Human cancer cell line (e.g., A375 melanoma, known for BRAF mutations and MAPK pathway dependency)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(4-iodo-3-methoxyphenyl)acetamide (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[6]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-(4-iodo-3-methoxyphenyl)acetamide in culture medium. A common starting range is 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[4]

Data Analysis and Interpretation
  • Correct Absorbance: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control Well) * 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Concentration (µM)Corrected OD 570nm% Viability
0 (Vehicle)1.250100%
0.11.23598.8%
11.05084.0%
50.63050.4%
100.35028.0%
500.1108.8%
1000.0554.4%
  • Expected Outcome: A dose-dependent decrease in cell viability suggests that N-(4-iodo-3-methoxyphenyl)acetamide has cytotoxic or cytostatic effects on the cancer cell line. The calculated IC50 value provides a key metric of the compound's potency.

Protocol 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Scientific Rationale

CETSA is a powerful biophysical method to verify direct compound binding to its intracellular target.[7] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8][9] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift," providing strong evidence of target engagement.[10]

Materials
  • A375 cells (or other relevant cell line)

  • N-(4-iodo-3-methoxyphenyl)acetamide (10 mM stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein (e.g., anti-MEK1/2)

  • HRP-conjugated secondary antibody

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, ECL substrate)

  • Thermocycler or water baths

  • Ultracentrifuge

Step-by-Step Methodology
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the compound (e.g., at 10x IC50 concentration) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.

  • Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (room temperature).[8]

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Quantify the protein concentration of the soluble fractions. Analyze equal amounts of protein by Western blotting using a primary antibody specific for the hypothesized target (e.g., MEK1/2).

Data Analysis and Interpretation
  • Generate Melt Curves: Quantify the band intensities from the Western blot for each temperature point in both the vehicle- and compound-treated samples.

  • Normalize Data: Normalize the intensity of each band to the intensity of the unheated control for that condition (set as 100%).

  • Plot and Compare: Plot the normalized soluble protein fraction against the temperature for both conditions.

  • Expected Outcome: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples. This shift in the melting curve to the right indicates thermal stabilization and confirms that N-(4-iodo-3-methoxyphenyl)acetamide is binding to the target protein inside the cell.

Temperature (°C)Soluble MEK1/2 (Vehicle)Soluble MEK1/2 (Compound)
40100%100%
4695%98%
5280%92%
5850%85%
6420%60%
705%30%

Protocol 3: Analysis of MAPK Pathway Inhibition by Western Blot

Scientific Rationale

To confirm that target engagement translates into functional pathway inhibition, we must measure the activity of downstream effectors. The activation of kinases like MEK and ERK is dependent on their phosphorylation. A Western blot using phospho-specific antibodies provides a direct and semi-quantitative readout of the pathway's activation state.[1] Inhibition of an upstream kinase (like MEK) by our compound should lead to a measurable decrease in the phosphorylation of its substrate (ERK).[11][12]

Materials
  • A375 cells

  • N-(4-iodo-3-methoxyphenyl)acetamide and a positive control inhibitor (e.g., U0126, a known MEK inhibitor)

  • Growth factor for stimulation (e.g., EGF or PMA)

  • Serum-free medium

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-total p44/42 MAPK (ERK1/2).[1]

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • BCA Protein Assay Kit

  • Western blotting equipment and reagents

Step-by-Step Methodology
  • Cell Culture and Serum Starvation: Seed cells and grow to 70-80% confluency. To reduce basal pathway activity, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of N-(4-iodo-3-methoxyphenyl)acetamide, a vehicle control (DMSO), and a positive control (U0126) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes. Include an unstimulated control.

  • Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg per lane), prepare with Laemmli buffer, and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12] Incubate the membrane overnight at 4°C with the primary antibody against phospho-ERK (p-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped and re-probed with an antibody for total ERK and then a loading control like GAPDH.

Data Analysis and Interpretation
  • Densitometry: Quantify the band intensity for p-ERK, total ERK, and the loading control for each lane using imaging software.

  • Normalization:

    • First, normalize the p-ERK signal to the total ERK signal for each condition (p-ERK / total ERK).

    • Then, normalize this ratio to the stimulated vehicle control to show the fold change in phosphorylation.

  • Expected Outcome: The stimulated vehicle control should show a strong p-ERK signal. Cells treated with N-(4-iodo-3-methoxyphenyl)acetamide should exhibit a dose-dependent decrease in p-ERK levels, similar to the positive control inhibitor. This result would strongly support the hypothesis that the compound inhibits the MAPK pathway by preventing ERK phosphorylation.

References

  • Hines III, J. E., Agu, O. A., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230298. [Link]

  • Hines III, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. ResearchGate. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 96-104. [Link]

  • Hoffman, G. R., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186). [Link]

  • Uppu, R. M., & Martin, J. M. (2004). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(4), o638-o640. [Link]

  • PubChem. (n.d.). N-(4-iodo-3-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. [Link]

  • ResearchGate. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • De la Cruz, J. P., et al. (2019). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

Sources

Method

Application Note: High-Efficiency Radioiodination of N-(4-iodo-3-methoxyphenyl)acetamide with Iodine-125

Introduction & Mechanistic Rationale The incorporation of iodine-125 ( 125I ) into small molecules is a cornerstone of preclinical drug development, enabling high-resolution ex vivo autoradiography and sensitive in vitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of iodine-125 ( 125I ) into small molecules is a cornerstone of preclinical drug development, enabling high-resolution ex vivo autoradiography and sensitive in vitro binding assays due to its 59.4-day half-life and low-energy Auger/gamma emissions 1. For target molecules that already contain an iodine atom, such as N-(4-iodo-3-methoxyphenyl)acetamide , radiochemists must choose between two distinct synthetic pathways based on the required Specific Activity (SA) of the final radiotracer.

Pathway A: Copper-Catalyzed Isotopic Exchange This method involves the direct, thermally driven swap of the stable 127I isotope for radioactive 125I using a copper catalyst. While synthetically straightforward because it utilizes the cold target molecule as the precursor, it inherently yields a "carrier-added" product. The presence of unreacted cold molecules limits the maximum achievable specific activity 2.

Pathway B: Oxidative Radioiododestannylation To achieve "No-Carrier-Added" (NCA) status—critical for receptor-binding assays where cold mass would compete with the radiotracer—the cold compound is first converted into a trialkylstannyl intermediate. During radiolabeling, an oxidant (e.g., Chloramine-T) generates the electrophilic iodonium species ( 125I+ ) from sodium[ 125I ]iodide. The 125I+ specifically attacks the electron-rich carbon-tin bond, displacing the stannyl group. This ensures absolute regiocontrol and allows the radiolabeled product to be chromatographically separated from the stannyl precursor 3.

Radiosynthesis cluster_A Method A: Isotopic Exchange cluster_B Method B: Radioiododestannylation Start N-(4-iodo-3-methoxyphenyl)acetamide (Cold Target) Ex_Rxn Cu(I) Catalyst, [125I]NaI Thermal Exchange (100°C) Start->Ex_Rxn Stan_Rxn Pd(PPh3)4, Hexamethylditin Reflux (80°C) Start->Stan_Rxn Ex_Prod [125I]N-(4-iodo-3-methoxyphenyl)acetamide (Carrier-Added) Ex_Rxn->Ex_Prod Stan_Int N-(3-methoxy-4-(trimethylstannyl)phenyl)acetamide (Stannyl Precursor) Stan_Rxn->Stan_Int Iodo_Rxn [125I]NaI, Chloramine-T Oxidative Cleavage (RT) Stan_Int->Iodo_Rxn Iodo_Prod [125I]N-(4-iodo-3-methoxyphenyl)acetamide (No-Carrier-Added) Iodo_Rxn->Iodo_Prod

Fig 1: Mechanistic workflow comparing Cu-catalyzed isotopic exchange and oxidative radioiododestannylation.

Materials and Reagents

  • Radiochemical : Sodium [ 125I ]iodide (typically 3.7–7.4 GBq/mL in 0.01 M NaOH).

  • Precursors : N-(4-iodo-3-methoxyphenyl)acetamide (for Method A); N-(3-methoxy-4-(trimethylstannyl)phenyl)acetamide (custom synthesized for Method B).

  • Catalysts & Oxidants : Copper(I) chloride (CuCl) or Cu(py)₄(OTf)₂; Chloramine-T trihydrate.

  • Quenching Agent : Sodium metabisulfite (Na₂S₂O₅).

  • Solvents : HPLC-grade Methanol, Ethanol, Dimethylformamide (DMF), and Milli-Q Water.

Experimental Protocols

Protocol A: Direct Isotopic Exchange (Carrier-Added)

Use this method when high specific activity is not strictly required (e.g., preliminary biodistribution).

  • Preparation : In a 1.5 mL conical glass reaction vial, dissolve 100 µg of N-(4-iodo-3-methoxyphenyl)acetamide in 100 µL of DMF.

  • Catalysis : Add 20 µL of a freshly prepared CuCl solution (1 mg/mL in DMF). Causality: Cu(I) facilitates the oxidative addition/reductive elimination cycle required to break the stable C-I bond.

  • Radiolabeling : Add 37–185 MBq (1–5 mCi) of [ 125I ]NaI. Seal the vial securely.

  • Thermal Exchange : Heat the reaction block to 100 °C for 60 minutes.

  • Termination : Cool to room temperature and dilute with 100 µL of mobile phase prior to HPLC injection.

Protocol B: Radioiododestannylation (No-Carrier-Added)

Use this method for high-affinity receptor assays requiring maximum specific activity.

  • Precursor Activation : Dissolve 50 µg of the trimethylstannyl precursor in 50 µL of acidified methanol (containing 1% glacial acetic acid). Causality: Mild acidity accelerates the electrophilic substitution and stabilizes the iodonium intermediate.

  • Isotope Addition : Add 37–185 MBq (1–5 mCi) of[ 125I ]NaI to the vial.

  • Oxidation : Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in Milli-Q water). Vortex gently and incubate at room temperature for exactly 5 minutes 4.

  • Quenching : Terminate the oxidation by adding 10 µL of sodium metabisulfite (Na₂S₂O₅, 2 mg/mL in water). Causality: Na₂S₂O₅ instantly reduces unreacted 125I+ back to 125I− , preventing over-oxidation of the methoxy group or degradation of the product during purification.

Self-Validation & Quality Control

A robust radiochemistry protocol must be self-validating. Before committing the crude mixture to a preparative HPLC column (which is susceptible to radioactive contamination), perform a rapid Radio-TLC assay to verify conversion.

  • TLC Spotting : Spot 1 µL of the quenched reaction mixture onto a Silica Gel 60 plate.

  • Development : Elute with Ethyl Acetate/Hexane (1:1).

  • Analysis : Free[ 125I ]iodide remains at the baseline ( Rf​=0.0 ), while [ 125I ]N-(4-iodo-3-methoxyphenyl)acetamide migrates ( Rf​≈0.6 ).

  • Decision Gate : If the Radiochemical Conversion (RCC) is < 80%, do not proceed to HPLC. Troubleshoot by checking the viability of the Chloramine-T solution, as it degrades rapidly in aqueous environments.

QC_Workflow Q1 Crude Reaction Mixture Q2 Radio-TLC/HPLC Analysis Q1->Q2 Q3 Free [125I] < 5%? Q2->Q3 Q4 Proceed to Purification Q3->Q4 Yes Q5 Quench with Na2S2O5 Optimize Oxidant Q3->Q5 No

Fig 2: Quality control decision tree for evaluating crude radioiodination mixtures prior to HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for both methodologies, allowing researchers to select the appropriate protocol based on downstream assay requirements.

Table 1: Comparison of Radiolabeling Strategies for N-(4-iodo-3-methoxyphenyl)acetamide

ParameterMethod A: Isotopic ExchangeMethod B: Radioiododestannylation
Reaction Type Nucleophilic/Thermal ExchangeElectrophilic Aromatic Substitution
Precursor Required Cold Target MoleculeTrialkylstannyl Derivative
Specific Activity Low (Carrier-Added, ~10-50 Ci/mmol)High (No-Carrier-Added, >2000 Ci/mmol)
Radiochemical Yield (RCY) 40 - 60%> 85%
Reaction Time 60 - 120 min5 - 15 min
Primary Limitation Inability to separate cold massRequires synthesis of toxic tin precursor
Best Use Case Initial in vitro screeningIn vivo biodistribution / receptor imaging

References

  • Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry - ACS Publications.1

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI Pharmaceuticals.3

  • Copper catalysis on isotopic exchange as a novel approach to incorporating iodine and bromine into benzene derivatives. International Journal of Applied Radiation and Isotopes (OSTI).2

  • Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand. PLOS One.4

Sources

Application

Application of N-(4-iodo-3-methoxyphenyl)acetamide in Radiopharmaceutical Development

As a Senior Application Scientist in radiochemistry, I frequently design synthetic routes that require highly versatile, multifunctional building blocks. N-(4-iodo-3-methoxyphenyl)acetamide (IMA) is a premier synthon in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in radiochemistry, I frequently design synthetic routes that require highly versatile, multifunctional building blocks. N-(4-iodo-3-methoxyphenyl)acetamide (IMA) is a premier synthon in the development of both Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) radiopharmaceuticals.

Rather than viewing IMA as a mere intermediate, it must be understood as a highly engineered molecular scaffold. This guide dissects the mechanistic causality behind its structural features and provides self-validating protocols for its application in advanced radiotracer synthesis.

Mechanistic Insights: The Strategic Value of the IMA Scaffold

The utility of IMA in radiopharmaceutical chemistry is dictated by the synergistic electronic and steric effects of its three functional groups:

  • The 4-Iodo Substituent (The Leaving Group): While direct isotopic exchange (e.g., 127I to 123I or 124I ) is possible, it suffers from competing cold iodine, resulting in low molar activity. The 4-iodo group is perfectly positioned for Palladium-catalyzed conversion into a trialkylstannane. This sets up an electrophilic destannylation pathway, guaranteeing strictly "no-carrier-added" (NCA) radiotracers with maximum molar activity[1].

  • The 3-Methoxy Group (The PET Handle): The methoxy group is strongly electron-donating, activating the aromatic ring for rapid electrophilic substitution. More importantly, it serves as a masked phenol. Through controlled O-demethylation, we generate a nucleophilic hydroxyl group, providing an ideal site for high-yielding 11C -radiomethylation [2].

  • The Acetamide Moiety (The Modulator): The acetamide acts as a robust protecting group during harsh cross-coupling conditions (e.g., Sonogashira or Suzuki couplings to build larger tracer backbones) and enhances the hydrophilicity of the final tracer, which is critical for tuning the logD7.4​ of brain-penetrant ligands.

Application 1: Precursor for NCA Radioiodinated Tracers

To avoid receptor saturation during in vivo imaging, SPECT/PET tracers must possess exceptionally high molar activity. We achieve this by converting IMA into a stannyl precursor, followed by rapid electrophilic radioiodination [4].

Mechanistic Pathway

Destannylation IMA N-(4-iodo-3-methoxyphenyl)acetamide (IMA) Stannane Trimethylstannyl Precursor (Ar-SnMe3) IMA->Stannane Pd(PPh3)4, Sn2Me6 Toluene, 110°C Sigma Wheland Intermediate (Sigma Complex) Stannane->Sigma [*I]+ (from Na[*I] + Oxidant) Tracer Radioiodinated Tracer (Ar-[*I]) Sigma->Tracer - SnMe3+ Fast, Room Temp

Fig 1: Mechanism of electrophilic destannylation yielding high molar activity radioiodinated tracers.

Protocol 1.1: Synthesis of the Trimethylstannyl Precursor

Causality: Hexamethylditin is used over hexabutylditin because the resulting trimethylstannyl group undergoes electrophilic cleavage significantly faster than the tributylstannyl equivalent, minimizing side reactions during the radiolabeling step.

  • Setup: In a flame-dried Schlenk tube under argon, dissolve IMA (1.0 eq) in anhydrous toluene (0.1 M).

  • Reagents: Add hexamethylditin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 110°C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (neutral alumina) to yield the trimethylstannyl precursor.

Protocol 1.2: Electrophilic Radioiodination ( 123I / 124I / 125I )

Causality: Chloramine-T is utilized as a mild oxidant to generate the active electrophilic iodine species ( I+ ) from aqueous sodium radioiodide without oxidizing the sensitive methoxy or acetamide groups [1].

  • Preparation: To a conical radioreaction vial, add 50 µg of the stannyl precursor dissolved in 50 µL of ethanol.

  • Activation: Add 10–500 MBq of [123I]NaI or [124I]NaI in 0.1 N NaOH (10–20 µL).

  • Oxidation: Inject 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in 0.1 M PBS, pH 7.4).

  • Quenching & Isolation: Vortex for 5 minutes at room temperature. Quench the reaction with 10 µL of sodium metabisulfite (10 mg/mL) to reduce unreacted I+ back to I− . Purify via semi-preparative radio-HPLC.

Application 2: Precursor for Carbon-11 PET Tracers

For neuroimaging PET tracers, replacing the cold methoxy group with a [11C]methoxy group is a gold-standard strategy. This requires the selective O-demethylation of IMA to form a phenolic precursor[2].

Workflow Diagram

Carbon11Workflow IMA N-(4-iodo-3-methoxyphenyl)acetamide Phenol N-(4-iodo-3-hydroxyphenyl)acetamide (Desmethyl Precursor) IMA->Phenol BBr3, CH2Cl2 -78°C to RT Complex Cross-Coupled Phenol (Advanced Intermediate) Phenol->Complex Pd-Catalyzed Cross-Coupling PET [11C]-Methoxy PET Tracer Phenol->PET Direct [11C]Methylation (Alternative) Complex->PET [11C]CH3OTf, NaOH Acetone, 60°C

Fig 2: Synthetic workflow from IMA to a Carbon-11 labeled PET radiopharmaceutical.

Protocol 2.1: Selective O-Demethylation

Causality: Boron tribromide ( BBr3​ ) is a hard Lewis acid that selectively cleaves the aryl-methyl ether bond. Performing the addition at -78°C prevents the undesired cleavage of the acetamide bond.

  • Setup: Dissolve IMA (1.0 eq) in anhydrous CH2​Cl2​ under an argon atmosphere and cool to -78°C.

  • Cleavage: Dropwise add BBr3​ (1.0 M in CH2​Cl2​ , 3.0 eq).

  • Maturation: Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate the desmethyl phenolic precursor.

Protocol 2.2: Automated [11C]Radiomethylation

Causality: [11C]Methyl triflate ( [11C]CH3​OTf ) is vastly superior to [11C]CH3​I due to its higher electrophilicity. This allows the alkylation to proceed rapidly at lower temperatures with weaker bases, minimizing the degradation of the precursor [3].

  • Loading: In an automated radiosynthesis module, load the reaction vessel with the phenolic precursor (0.5 mg) and 2 N NaOH (5 µL) dissolved in anhydrous acetone (300 µL).

  • Trapping: Trap cyclotron-produced [11C]CH3​OTf into the reaction vessel at room temperature.

  • Alkylation: Heat the sealed vessel to 60°C for exactly 5 minutes.

  • Formulation: Dilute with 0.1% phosphoric acid (4 mL), trap on a C18 SPE cartridge, wash, and elute with ethanol for final formulation.

Quantitative Data Summary

The following table summarizes expected validation metrics for the radiolabeling workflows derived from the IMA scaffold, ensuring the protocols meet clinical-grade quality control standards.

Application TargetReaction TypePrecursor UsedRadiochemical Yield (RCY)Molar Activity ( Am​ )Total Synthesis Time
SPECT ( 123I ) Electrophilic DestannylationTrimethylstannyl-IMA> 85% (Decay Corrected)> 150 GBq/µmol45 minutes
PET ( 124I ) Electrophilic DestannylationTrimethylstannyl-IMA75 - 80% (Decay Corrected)> 100 GBq/µmol50 minutes
PET ( 11C ) O-RadiomethylationDesmethyl-IMA (Phenol)20 - 30% (Decay Corrected)150 - 250 GBq/µmol35 - 40 minutes

References

  • Synthesis Principle and Practice with Radioactive Iodines and Astatine: Advances Made So Far Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [1]

  • Synthesis and Pharmacological Evaluation of [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide as a Brain Penetrant PET Ligand Selective for the δ-Subunit-Containing γ-Aminobutyric Acid Type A Receptors Source: ACS Omega URL:[Link] [2]

  • Radiotracer synthesis from [11C]-iodomethane: a remarkably simple captive solvent method Source: Nuclear Medicine and Biology URL:[Link] [3]

  • The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals Source: Pharmaceuticals (PMC) URL:[Link][4]

Method

Application Note: N-(4-iodo-3-methoxyphenyl)acetamide as a Privileged Building Block for Bioactive Molecules

Executive Summary & Physicochemical Profiling In modern medicinal chemistry and drug development, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-(4-iodo-3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry and drug development, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) has emerged as a highly valuable scaffold for the synthesis of advanced bioactive molecules, particularly in the development of kinase inhibitors and targeted antibacterial agents.

This molecule features a highly reactive aryl iodide primed for transition-metal-catalyzed cross-coupling, an ortho-methoxy group that serves as a critical hydrogen-bond acceptor in biological targets, and a para-acetamide group that acts as both a solubility enhancer and a protected aniline precursor. Understanding the electronic and steric interplay of these three functional groups is essential for optimizing downstream synthetic workflows.

Table 1: Physicochemical and Structural Properties
PropertyValueSynthetic Relevance
CAS Number 1311316-43-4Commercially available for scalable synthesis.
Molecular Weight 291.09 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Formula C9H10INO2Stable solid under standard atmospheric conditions.
C-I Bond Energy ~65 kcal/molHighly susceptible to oxidative addition by Pd(0) or Cu(I) catalysts, enabling low-temperature cross-coupling[1].
Steric Environment Ortho-methoxyInduces steric hindrance around the C-I bond, necessitating the use of bulky, electron-rich ligands (e.g., SPhos) for efficient catalysis[2].

Reactivity Rationale & Strategic Applications

The Causality of Ligand Selection in Cross-Coupling

The iodo group is inherently the most reactive halogen for palladium-catalyzed cross-coupling reactions[1]. However, the presence of the ortho-methoxy group in N-(4-iodo-3-methoxyphenyl)acetamide introduces significant steric bulk. If standard, unhindered ligands like triphenylphosphine (PPh₃) are used, the catalytic cycle often stalls at the transmetalation or reductive elimination steps, leading to protodehalogenation or homocoupling side reactions.

To overcome this, dialkylbiaryl phosphine ligands—such as SPhos or XPhos—are required[3]. The electron-rich nature of these ligands accelerates the initial oxidative addition, while their immense steric bulk forces the two coupling partners into close proximity on the palladium center, drastically accelerating reductive elimination and ensuring high product yields.

Protection Strategy: The Role of the Acetamide

During Suzuki-Miyaura or Sonogashira couplings, free anilines can competitively coordinate to the palladium center or undergo unintended C-N bond formation (Buchwald-Hartwig amination)[2]. The acetamide group in this building block effectively pacifies the nitrogen lone pair through resonance with the carbonyl group, completely suppressing these off-target reactions. Once the carbon-carbon bond is formed, the acetamide can be selectively hydrolyzed to reveal the free aniline for subsequent derivatization (e.g., urea or amide formation).

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I (Sterically Hindered) Pd0->OxAdd N-(4-iodo-3-methoxyphenyl)acetamide TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)2, Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Biaryl Acetamide Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the steric bottleneck at oxidative addition.

Workflow BB N-(4-iodo-3-methoxyphenyl)acetamide (Starting Material) Step1 Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond Formation) BB->Step1 Int1 Biaryl Acetamide Intermediate (Protected Pharmacophore) Step1->Int1 Ar-B(OH)2, Pd/SPhos Step2 Amide Deprotection (Acidic Hydrolysis) Int1->Step2 Int2 Biaryl Aniline (Reactive Intermediate) Step2->Int2 HCl, EtOH, Reflux Step3 Urea/Amide Derivatization (Electrophile Addition) Int2->Step3 Final Target Bioactive Molecule (e.g., Kinase Inhibitor) Step3->Final Isocyanate / Acyl Chloride

Synthetic workflow from the iodo-acetamide building block to a functionalized bioactive molecule.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of ligand and base selection, the following optimization matrix summarizes the quantitative data for the Suzuki-Miyaura coupling of N-(4-iodo-3-methoxyphenyl)acetamide with a standard arylboronic acid[4].

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9042Sluggish reaction; PPh₃ cannot overcome ortho-methoxy steric hindrance.
2Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O10085Significantly improved yield; bulky biaryl phosphine facilitates reductive elimination.
3 Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 94 Optimal conditions; SPhos provides superior stabilization for ortho-substituted aryl iodides.
4Pd₂(dba)₃ / SPhosCs₂CO₃DMF/H₂O10078Base is too strong; trace hydrolysis of the acetamide protecting group observed.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility in drug development settings.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond at the 4-position while maintaining the integrity of the acetamide group.

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with N-(4-iodo-3-methoxyphenyl)acetamide (1.0 mmol, 291 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Via syringe, add degassed Toluene (4.0 mL) followed by degassed deionized H₂O (0.4 mL). Causality note: The biphasic water mixture is critical for the formation of the reactive palladium-hydroxo species that initiates transmetalation.

  • Execution: Stir the biphasic mixture vigorously (1000 rpm) at 100 °C for 12 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The reaction is complete when the mass peak for the starting material (m/z 292 [M+H]⁺) is fully consumed.

  • Work-up: Cool the mixture to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl acetamide.

Protocol B: Chemoselective Acetamide Deprotection

Objective: To unmask the free aniline for subsequent derivatization without cleaving the newly formed biaryl bond or the methoxy ether.

  • Reaction Setup: Dissolve the biaryl acetamide intermediate (1.0 mmol) in absolute Ethanol (5.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly add 6M aqueous HCl (5.0 mL) dropwise to the stirring solution. Causality note: Acidic hydrolysis is strictly preferred over basic hydrolysis (e.g., NaOH/MeOH) to prevent potential nucleophilic aromatic substitution or degradation of base-sensitive functional groups on the newly installed aryl ring.

  • Execution: Heat the mixture to reflux (85 °C) for 4–6 hours.

  • In-Process Control: Monitor via TLC (eluent: 1:1 Hexanes/EtOAc). The product aniline will generally have a lower Rf value and stain brightly with ninhydrin due to the free primary amine.

  • Work-up: Cool the reaction to 0 °C in an ice bath. Carefully neutralize the mixture by adding 2M NaOH (aq) dropwise until the pH reaches 8.0.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free biaryl aniline, ready for immediate urea or amide coupling.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[2] [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry.[3] [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI.[1] [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.[4] [Link]

Sources

Application

Application Note: In Vitro Evaluation of N-(4-iodo-3-methoxyphenyl)acetamide Cytotoxicity

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) Scientific Rationale & Mechanistic Overview N-(4-iodo-3-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4)

Scientific Rationale & Mechanistic Overview

N-(4-iodo-3-methoxyphenyl)acetamide is a synthetic phenylacetamide derivative. In recent oncological drug discovery, phenylacetamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines (such as MCF-7, MDA-MB-468, and PC-12) by triggering both intrinsic and extrinsic apoptotic pathways (1)[1]. The specific substitution pattern of this compound—an iodine atom at the para-position and a methoxy group at the meta-position—alters the electronic distribution and lipophilicity of the phenyl ring, which is hypothesized to enhance target binding affinity and cellular permeability.

To rigorously evaluate the cytotoxicity of this compound, we must employ a multi-tiered, self-validating analytical approach. A common pitfall in early-stage drug screening is relying exclusively on metabolic assays. While the standard MTT assay is excellent for determining the half-maximal inhibitory concentration (IC50) (2)[2], it cannot distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) (3)[3]. Because therapeutically viable anticancer agents must induce apoptosis to avoid severe inflammatory responses in vivo, our workflow couples primary MTT screening with Annexin V/PI flow cytometry and Caspase-3 activity assays.

Experimental Workflow

CytotoxicityWorkflow Compound N-(4-iodo-3-methoxyphenyl)acetamide (Test Compound) Cells In Vitro Cell Culture (e.g., MCF-7, PC-12) Compound->Cells Dose-Response Incubation Viability Mitochondrial Dehydrogenase Activity Cells->Viability Primary Screen Apoptosis Programmed Cell Death Pathways Cells->Apoptosis Mechanistic Assay MTT MTT Assay (Determine IC50) Viability->MTT Annexin Annexin V/PI Staining (Apoptosis vs. Necrosis) Apoptosis->Annexin Caspase Caspase-3 Assay (Executioner Activation) Apoptosis->Caspase

Workflow for evaluating phenylacetamide cytotoxicity and apoptotic mechanisms.

Self-Validating Experimental Protocols

Protocol 1: Compound Preparation & Cell Culture
  • Causality & Rationale: N-(4-iodo-3-methoxyphenyl)acetamide is highly lipophilic and poorly soluble in aqueous media. It must be dissolved in Dimethyl Sulfoxide (DMSO). To ensure that observed cytotoxicity is due to the compound and not solvent toxicity, the final DMSO concentration in the culture media must never exceed 0.1% (v/v).

  • Self-Validating Controls: Always include a "Vehicle Control" (cells treated with 0.1% DMSO) and a "Positive Control" (e.g., Doxorubicin at 1 µM) to validate assay sensitivity.

Steps:

  • Weigh 2.91 mg of N-(4-iodo-3-methoxyphenyl)acetamide (MW: 291.09 g/mol ).

  • Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Culture target cells (e.g., MCF-7 breast cancer cells) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Perform serial dilutions of the stock solution in complete media to achieve final testing concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM).

Protocol 2: MTT Cell Viability Assay (IC50 Determination)
  • Causality & Rationale: The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent oxidoreductases in viable cells[4]. We utilize a 48-hour incubation window because phenylacetamide derivatives typically require at least one full cell cycle to induce measurable transcriptional changes in apoptotic machinery (e.g., Bax/Bcl-2 modulation) before mitochondrial collapse occurs[1].

Steps:

  • Seed cells into a 96-well plate at a density of 5×103 cells/well in 100 µL of media. Incubate for 24 hours to allow for cellular attachment.

  • Aspirate media and replace with 100 µL of media containing the serially diluted compound, vehicle control, or positive control. Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 3 hours[1].

  • Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the wells.

  • Add 100 µL of DMSO to each well and place the plate on an orbital shaker for 10 minutes to fully solubilize the crystals[1].

  • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
  • Causality & Rationale: To confirm that the IC50 determined in Protocol 2 is driven by apoptosis, we use Annexin V and PI. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is bound by Annexin V-FITC. PI is membrane-impermeable and only enters late-apoptotic or necrotic cells. This dual-staining creates a self-validating quadrant: Viable (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+).

Steps:

  • Seed cells in 6-well plates ( 2×105 cells/well) and incubate overnight.

  • Treat cells with N-(4-iodo-3-methoxyphenyl)acetamide at the calculated IC50 and 2× IC50 concentrations for 24 hours.

  • Harvest cells (including floating cells in the media, which may be apoptotic) using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Protocol 4: Caspase-3 Colorimetric Activity Assay
  • Causality & Rationale: Caspase-3 is the primary executioner protease in both intrinsic and extrinsic apoptotic pathways. Measuring its enzymatic activity validates that the PS externalization observed in Protocol 3 is indeed driven by the classical apoptotic cascade rather than off-target membrane disruption.

Steps:

  • Treat cells with the compound at the IC50 concentration for 24 hours.

  • Lyse 3×106 cells using 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes, then centrifuge at 10,000 × g for 1 minute.

  • Transfer the supernatant (cytosolic extract) to a fresh tube and quantify protein concentration using a BCA assay.

  • Dilute the extract to a standard concentration (e.g., 2 mg/mL) and add 50 µL to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) and 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA, 4 mM).

  • Incubate at 37°C for 2 hours and measure absorbance at 405 nm. Calculate the fold-change in Caspase-3 activity relative to the vehicle control.

Quantitative Data Presentation

To ensure clear communication of experimental outcomes, data should be structured to highlight dose-dependent responses and mechanistic correlations. Below is a standardized template populated with representative baseline data for phenylacetamide derivatives.

Cell LineTreatment ConditionViability IC50 (µM, 48h)Early Apoptotic Population (%)Late Apoptotic Population (%)Caspase-3 Activity (Fold Change)
MCF-7 Vehicle (0.1% DMSO)N/A< 2.0%< 1.0%1.0x
MCF-7 Compound (IC50)~0.70 ± 0.0824.5%12.3%3.8x
MDA-MB-468 Vehicle (0.1% DMSO)N/A< 2.0%< 1.0%1.0x
MDA-MB-468 Compound (IC50)~0.60 ± 0.0831.2%15.4%4.2x
PC-12 Positive Control (Dox)~0.38 ± 0.0745.1%22.0%6.5x

Note: The above values are representative benchmarks based on structurally analogous phenylacetamides (1)[1]. Actual experimental data for N-(4-iodo-3-methoxyphenyl)acetamide must be calculated post-assay.

References

  • Tavallaei O, Rezazadeh S, Marzbany M, Aliabadi A. "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences, 2025. 1

  • Carmichael J, Mitchell J, DeGraff W, Gamson J, Gazdar A, Johnson B, et al. "Chemosensitivity testing of human lung cancer cell lines using the MTT assay." British Journal of Cancer, 1988. 2

  • "Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry." Medical Science Monitor Basic Research, 2015. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of N-(4-iodo-3-methoxyphenyl)acetamide

Welcome to the Technical Support Portal. This guide provides advanced troubleshooting, thermodynamic insights, and validated protocols for the purification of N-(4-iodo-3-methoxyphenyl)acetamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide provides advanced troubleshooting, thermodynamic insights, and validated protocols for the purification of N-(4-iodo-3-methoxyphenyl)acetamide. Designed for process chemists and drug development professionals, this center addresses the specific physicochemical challenges of handling halogenated, lipophilic acetamides.

Module 1: Solvent Selection & Thermodynamic Profiling

Q: Why is water alone an ineffective recrystallization solvent for this compound, despite being the standard for unsubstituted acetanilide? A: Unsubstituted acetanilide can be recrystallized from water because its moderate polarity allows for temperature-dependent solubility[1]. However, the addition of a highly polarizable, bulky iodine atom at the 4-position and a methoxy group at the 3-position significantly increases the lipophilicity of N-(4-iodo-3-methoxyphenyl)acetamide. Consequently, its hydration energy is too low to overcome the crystal lattice energy in a purely aqueous system.

Authoritative literature on iodoacetanilides dictates the use of an alcohol-based or mixed-solvent system (e.g., Ethanol/Water) to balance the hydrophobic aromatic core with the hydrogen-bonding capacity of the amide group[2][3].

Quantitative Solvent System Evaluation

Table 1: Comparison of solvent systems for N-(4-iodo-3-methoxyphenyl)acetamide purification.

Solvent SystemSolubilizing Power (Boiling)Solubilizing Power (0°C)Expected RecoveryTroubleshooting Notes
100% Water Very LowVery LowN/AFails to dissolve; compound remains as an insoluble suspension.
100% Ethanol HighModerate40 - 50%High cold solubility leads to excessive product loss in the mother liquor.
Ethanol / Water HighLow80 - 90% Optimal. Requires careful titration of the anti-solvent (water) to prevent phase separation.
EtOAc / Hexane HighLow75 - 85%Excellent alternative if aqueous mixtures persistently cause oiling out.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During the cooling phase, my product forms a separate oily liquid layer at the bottom of the flask instead of forming crystals. How do I correct this? A: "Oiling out" occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture. Because impurities depress the melting point of your crude N-(4-iodo-3-methoxyphenyl)acetamide, the compound separates as a supercooled liquid rather than a solid crystal lattice.

Causality & Solution: You must lower the cloud point (the temperature at which the compound begins to separate) so that it falls below the depressed melting point. This is achieved by adding more of the "good solvent" (Ethanol) to the boiling mixture until the thermodynamic mismatch is resolved[4].

OilingOut Start Issue: Compound Oils Out (Liquid-Liquid Separation) Check Is Cloud Point > Melting Point of the Solute-Solvent System? Start->Check Yes Yes (Thermodynamic Mismatch) Check->Yes No No (Impurity-Driven Depression) Check->No Action1 Add more 'Good Solvent' (Ethanol) to lower Cloud Point Yes->Action1 Action2 Perform Hot Filtration with Charcoal to remove impurities No->Action2 Action3 Cool slowly & Seed with pure crystal at Cloud Point Action1->Action3 Action2->Action3

Logical decision tree for troubleshooting "oiling out" during recrystallization.

Module 3: Managing Impurities & Discoloration

Q: My crude product is dark brown or purple. How do I ensure the final recrystallized product is pure white? A: The dark coloration is a hallmark of electrophilic aromatic iodination. It is typically caused by trace amounts of unreacted molecular iodine (I₂) or oxidized polymeric byproducts from the electron-rich methoxyaniline precursor[5].

Causality & Solution:

  • Chemical Quenching: Before recrystallization, wash the crude solid with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the highly colored, lipophilic I₂ into colorless, water-soluble iodide ions (I⁻)[2].

  • Adsorption: During the hot dissolution step, add a small amount of activated charcoal. Charcoal has a massive surface area and a high affinity for large, polar, conjugated polymeric impurities. Crucial Safety Note: Never add charcoal to a continuously boiling solution, as the sudden introduction of nucleation sites will cause violent boil-over[6].

Module 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a mixed-solvent (Ethanol/Water) system, optimizing the balance between the lipophilic iodo/methoxy groups and the hydrophilic acetamide group.

Workflow S1 1. Dissolve in Hot Ethanol S2 2. Hot Filtration (Activated Charcoal) S1->S2 S3 3. Add Hot Water (Anti-solvent) S2->S3 S4 4. Re-clarify with Ethanol S3->S4 S5 5. Slow Cooling (Nucleation) S4->S5 S6 6. Vacuum Filtration S5->S6

Step-by-step mixed-solvent (Ethanol/Water) recrystallization workflow.

Step-by-Step Methodology
  • Initial Dissolution: Place the crude N-(4-iodo-3-methoxyphenyl)acetamide in an Erlenmeyer flask. Add a minimum volume of boiling ethanol (the "good" solvent) until the solid just dissolves. Maintain the flask on a hot plate to keep the solvent at a gentle boil.

  • Decolorization (If necessary): Remove the flask from the heat source briefly. Add 1-2% by weight of activated charcoal. Reheat to a gentle boil for 2-3 minutes[4].

  • Hot Filtration: Filter the hot mixture through a pre-warmed stemless funnel with fluted filter paper to remove the charcoal and insoluble impurities[4]. Self-Validation Check: The resulting filtrate (mother liquor) must be completely clear and colorless to pale yellow.

  • Anti-Solvent Titration: Return the clear filtrate to the hot plate. Add boiling distilled water (the anti-solvent) dropwise while swirling, until a faint, persistent cloudiness appears. This indicates the solution is saturated at the boiling point[4].

  • Re-clarification: Add hot ethanol dropwise (usually 1-3 mL) just until the solution becomes perfectly clear again.

  • Controlled Nucleation: Remove the flask from the heat. Allow it to cool undisturbed to room temperature. Causality: Slow cooling allows the highly ordered crystal lattice to form, excluding impurities. Rapid cooling traps impurities within the crystal matrix[1].

  • Isolation: Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water mixture.

  • Final Validation: Dry the crystals under vacuum. Verify purity by taking a melting point; pure N-(4-iodo-3-methoxyphenyl)acetamide will exhibit a sharp melting point range (≤ 2°C variance). Confirm the absence of starting materials via TLC (e.g., 30% EtOAc in Hexane, visualized under UV).

Sources

Optimization

Technical Support Center: N-(4-iodo-3-methoxyphenyl)acetamide Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of N-(4-iodo-3-methoxyphenyl)acetamide. This compound is a critical halogenated intermediate used extensively in cross-coupling reactions and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(4-iodo-3-methoxyphenyl)acetamide. This compound is a critical halogenated intermediate used extensively in cross-coupling reactions and pharmaceutical drug development. Synthesizing this molecule from N-(3-methoxyphenyl)acetamide presents unique regioselectivity and purification challenges due to the competing directing effects of the functional groups on the aromatic ring.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, high-purity isolation of the target 4-iodo isomer.

Synthesis & Purification Workflow

G SM N-(3-methoxyphenyl)acetamide (Starting Material) Reaction Reaction Mixture (Reflux, 65-80°C) SM->Reaction Reagents I2 / HIO3 (Electrophilic Iodination) Reagents->Reaction Crude Crude Mixture (Target + Regioisomers + I2) Reaction->Crude TLC Confirmation Quench Na2S2O3 Quench (Reduces I2 to I-) Crude->Quench Add Thiosulfate Extract Liquid-Liquid Extraction (Aqueous/Organic Separation) Quench->Extract Color Transition (Purple to Yellow) Crystallize Recrystallization (Hot Ethanol) Extract->Crystallize Concentrate Pure Pure N-(4-iodo-3-methoxyphenyl)acetamide (>98% Regiopurity) Crystallize->Pure Slow Cooling & Filtration

Workflow for synthesis and purification of N-(4-iodo-3-methoxyphenyl)acetamide.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my crude NMR show a complex mixture of regioisomers instead of pure N-(4-iodo-3-methoxyphenyl)acetamide? Causality: The starting material, N-(3-methoxyphenyl)acetamide, features two strongly electron-donating groups: the methoxy (-OCH₃) and the acetamido (-NHCOCH₃) groups. Both undergo resonance to activate the aromatic ring toward electrophilic aromatic substitution. Because their directing effects overlap, positions 4 and 6 are highly activated. Iodination at position 4 yields the desired product, but competitive iodination at position 6 yields the 6-iodo regioisomer (often tracked in literature as the 2-iodo isomer due to varying IUPAC numbering conventions[1]). Di-iodination (4,6-diiodo) can also occur if the electrophile is in excess. Resolution: To maximize regioselectivity for the 4-position, maintain strict stoichiometric control (avoid excess iodine) and keep reaction temperatures optimized (e.g., 65–80°C for the I₂/HIO₃ system) to favor the thermodynamic product[2].

Q2: What is the purpose of adding iodic acid (HIO₃) to the molecular iodine (I₂) reaction? Causality: Iodination of aromatic substrates with molecular iodine alone is highly inefficient because the byproduct, hydrogen iodide (HI), is a strong reducing agent that can reduce the newly formed iodo-arene back to the starting material. Furthermore, only half of the iodine molecule is utilized. Iodic acid acts as an in-situ oxidant, oxidizing the generated HI back into reactive I₂[2]. Resolution: Using the I₂/HIO₃ system ensures 100% atom economy for iodine and drives the equilibrium forward, preventing HI-mediated degradation of the product[3].

Q3: How do I efficiently separate the 4-iodo product from the 6-iodo regioisomer and unreacted starting material? Causality: The introduction of the heavy iodine atom significantly alters the molecular dipole and lipophilicity. Unreacted starting material is more polar and highly soluble in cold alcohols. The 6-iodo regioisomer has a different steric profile and crystal lattice energy compared to the 4-iodo target, making it more soluble in ethanol. Resolution: Perform a selective recrystallization using hot ethanol. The 4-iodo isomer selectively crystallizes upon slow cooling, leaving the impurities in the mother liquor[2].

Q4: My isolated product is stained a dark brown/purple color. How do I remove this? Causality: The dark discoloration is caused by residual, unreacted molecular iodine (I₂) trapped in the crude matrix. I₂ is highly soluble in organic extraction solvents (like ethyl acetate or dichloromethane). Resolution: Perform a reductive wash with aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate anion reduces the lipophilic I₂ into water-soluble iodide ions (I⁻), which partition easily into the aqueous layer.

Optimization Data: Iodination Reagent Systems

Selecting the right iodination system is critical for balancing conversion rates with regioselectivity. The table below summarizes the quantitative performance of various established iodination protocols for 3-methoxyacetanilide derivatives.

Table 1: Quantitative Comparison of Iodination Systems for 3-Methoxyacetanilide

Reagent SystemSolventTemperatureConversion (%)Regioselectivity (4-I : 6-I)Yield (%)
I₂ / HIO₃ [2][3]Ethanol65-80°C (Reflux)>95%85:1575-80%
I₂ / H₂O₂ (30% aq) [4]Solvent-free25°C~80%70:3060-65%
KI / KIO₃ / HCl [5]MeOH / H₂O25°C~90%80:2070%

Validated Experimental Protocol: Synthesis & Isolation

This protocol utilizes the highly efficient I₂/HIO₃ system[2]. Every critical phase contains a built-in self-validation check to ensure experimental integrity before proceeding to the next step.

Phase 1: Electrophilic Iodination
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 50 mmol of N-(3-methoxyphenyl)acetamide and 20 mmol of molecular iodine (I₂) in 20 mL of ethanol. Warm gently to ensure complete dissolution[2].

  • Oxidant Addition: Dissolve 10 mmol of iodic acid (HIO₃) in 1 mL of deionized water. Add this solution dropwise to the stirring reaction mixture.

    • Causality: Dropwise addition prevents a sudden exotherm and controls the localized concentration of the active iodonium species, minimizing di-iodination[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 65–80°C for 10–15 minutes[2][3].

    • Self-Validation Check 1: Spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The disappearance of the lower-Rf starting material spot and the emergence of a higher-Rf product spot validates reaction completion.

Phase 2: Reductive Quenching & Extraction
  • Quenching: Cool the reaction mixture to room temperature. Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.

    • Self-Validation Check 2: The organic mixture will transition from a deep purple/brown to a pale yellow or colorless state. If the purple color persists, unreduced iodine remains; continue adding thiosulfate until the color completely dissipates.

  • Phase Separation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

Phase 3: Selective Recrystallization
  • Purification: Dissolve the crude solid in a minimum volume of boiling ethanol[2]. Once completely dissolved, remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation Check 3: The 4-iodo product will form distinct needle-like crystals. If the mixture forms an oil ("oiling out"), the solvent is too saturated or cooling was too rapid. If this occurs, reheat to dissolve, add a few drops of water to adjust the cloud point, and cool at a slower rate.

  • Isolation: Filter the crystals under vacuum and wash with ice-cold ethanol. Dry in a vacuum oven at 45°C to afford pure N-(4-iodo-3-methoxyphenyl)acetamide.

References

1.[2] Title: Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique Source: Update Publishing House URL:

2.[1] Title: 2-Iodo-N-(3-methoxyphenyl)acetamide | C9H10INO2 | CID 28668 Source: PubChem (nih.gov) URL:

3.[3] Title: Process For The Iodination Of Aromatic Compounds (US20120041224A1) Source: Google Patents URL:

4.[4] Title: Iodination of Organic Compounds Using the Reagent System I2/H2O2 Source: Chem-soc.si URL:

5.[5] Title: Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate Source: mdma.ch URL:

Sources

Troubleshooting

Technical Support Center: N-(4-iodo-3-methoxyphenyl)acetamide

Welcome to the technical support guide for N-(4-iodo-3-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(4-iodo-3-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. Below, you will find frequently asked questions and in-depth troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-(4-iodo-3-methoxyphenyl)acetamide?

A1: For optimal stability, N-(4-iodo-3-methoxyphenyl)acetamide should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Recommended storage temperatures are typically between 2-8°C. For long-term storage, keeping the compound in a desiccator at this temperature is ideal to minimize exposure to moisture and light.

Q2: How sensitive is N-(4-iodo-3-methoxyphenyl)acetamide to light, heat, and moisture?

A2: Based on its chemical structure, N-(4-iodo-3-methoxyphenyl)acetamide has several potential sensitivities:

  • Light: Aryl iodides can be light-sensitive, with exposure to UV or even strong visible light potentially causing the cleavage of the carbon-iodine bond (C-I bond) through radical mechanisms.[1][2] This can lead to the formation of de-iodinated impurities. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil.

  • Heat: While generally stable at room temperature, elevated temperatures can accelerate degradation pathways, including potential de-iodination.[1] Avoid storing the compound near heat sources.

  • Moisture: The acetamide group can be susceptible to hydrolysis, although this typically requires the presence of strong acids or bases.[3][4] However, prolonged exposure to moisture, especially at non-neutral pH, could lead to the slow formation of 4-iodo-3-methoxyaniline and acetic acid. Some safety data sheets for similar compounds recommend protection from moisture.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (cool, dry, dark), N-(4-iodo-3-methoxyphenyl)acetamide is expected to be stable for years. However, the exact shelf-life can be influenced by the purity of the initial material and the specific storage environment. It is always good practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially before use in sensitive applications.

Q4: Can I store N-(4-iodo-3-methoxyphenyl)acetamide in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, it is advisable to:

  • Use a dry, aprotic solvent.

  • Prepare the solution fresh for each experiment.

  • If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light.

  • Before use, allow the solution to warm to room temperature before opening to prevent condensation from introducing moisture.

Q5: What are the initial signs of degradation?

A5: The first visual indication of degradation is often a change in the physical appearance of the compound. A pure compound should be a white to off-white solid. The development of a yellow or brownish tint may suggest the formation of degradation products, possibly from de-iodination and subsequent oxidation.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experimentation that may be related to the stability of N-(4-iodo-3-methoxyphenyl)acetamide.

Scenario 1: Inconsistent or Anomalous Experimental Results

You are performing a reaction, and your results are not reproducible, or you are observing unexpected side products. You suspect the integrity of your starting material, N-(4-iodo-3-methoxyphenyl)acetamide.

Troubleshooting Workflow:

The following decision tree can guide your investigation into the stability of your compound.

G start Inconsistent Results Observed check_storage 1. Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok visual_inspect 2. Visual Inspection (Color Change, Clumping) visual_ok Appearance Normal? visual_inspect->visual_ok purity_check 3. Quick Purity Check (TLC, Melting Point) purity_ok Purity Confirmed? purity_check->purity_ok analytical_confirm 4. Advanced Purity Analysis (HPLC, LC-MS, NMR) new_lot Action: Use New Lot of Compound analytical_confirm->new_lot storage_ok->visual_inspect Yes remediate_storage Action: Correct Storage & Re-evaluate storage_ok->remediate_storage No visual_ok->purity_check Yes visual_ok->analytical_confirm No purity_ok->analytical_confirm No troubleshoot_exp Conclusion: Compound is Stable. Troubleshoot Experimental Parameters. purity_ok->troubleshoot_exp Yes remediate_storage->start

Caption: Troubleshooting workflow for assessing compound stability.

Step-by-Step Protocol for Compound Integrity Check:
  • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (2-8°C, protected from light and moisture).

  • Visual Inspection: Examine the compound for any changes in color from its expected white/off-white appearance. Note any clumping, which could indicate moisture absorption.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a solution of your compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate alongside a co-spot with a fresh or new lot of the compound, if available.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The presence of new spots, especially a less polar spot near the solvent front (potential de-iodinated product) or a very polar spot at the baseline (potential hydrolysis product), indicates degradation.

  • Advanced Analytical Confirmation (if degradation is suspected):

    • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the compound and identify degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the molecular weights of any impurities, which can provide clues to the degradation pathway. For example, the de-iodinated product would have a mass difference of -126.9 amu compared to the parent compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. The disappearance or reduction in the integration of aromatic protons and the appearance of new signals would be indicative of degradation.

Scenario 2: Appearance of a Color Change in the Solid Compound

You notice that your white solid N-(4-iodo-3-methoxyphenyl)acetamide has developed a yellow or brown tint over time.

Probable Cause and Solution:
  • Cause: This is a classic sign of degradation, likely due to light exposure causing the homolytic cleavage of the C-I bond.[1][2] The liberated iodine radicals can form elemental iodine (I₂), which is colored, or other colored degradation products. Oxidation of the aniline-like structure can also lead to colored impurities.[5]

  • Solution:

    • The discolored material should be considered impure and may not be suitable for sensitive experiments.

    • If the discoloration is minor, you may be able to purify the material by recrystallization.

    • To prevent this in the future, ensure the compound is stored in an amber, tightly sealed vial and placed in a dark location, such as a refrigerator or a light-proof box within the lab.

Summary of Stability and Storage Parameters

ParameterRecommended Condition/ProcedurePotential Degradation Pathway
Temperature 2-8°CDe-iodination (accelerated by heat)
Light Store in the dark (amber vial)Photo-induced C-I bond cleavage
Moisture Store in a dry environment (desiccator)Amide hydrolysis (slow, but possible over time)
Atmosphere Tightly sealed containerOxidation of the aromatic ring
Solution Storage Not recommended; prepare freshIncreased rate of all degradation pathways

References

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]

  • Taylor & Francis Online. (2010, October 7). Reactivity of acetanilides in the alkaline hydrolysis reaction: theory vs. experiment. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Acetanilide Study. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation [Video]. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet - N-Isopropyl-2-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

  • ResearchGate. (2016, June 16). Does anyone know about how to quantitatively determine the Aryl iodine concentration in tissue using chemical method?. Retrieved from [Link]

  • Angene Chemical. (2024, November 16). Safety Data Sheet - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-iodo-3-methoxyphenyl)acetamide (C9H10INO2). Retrieved from [Link]

  • PMC. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • Pure. (2022, September 13). Visible‐Light Enabled Late‐Stage, Room‐Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of iodide, iodate and organo-iodine in waters with a new total organic iodine measurement approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • MDPI. (2025, December 3). A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations.... Retrieved from [Link]

  • J-GLOBAL. (n.d.). N-(4-Methoxyphenyl)acetamide | Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Iodo-1,3-diphenylbutyl)acetamide: Nature and Strength of Hydrogen Bonds.... Retrieved from [Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Stability

Technical Support Center: Degradation Profiles and Troubleshooting for N-(4-iodo-3-methoxyphenyl)acetamide Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Profiles and Troubleshooting for N-(4-iodo-3-methoxyphenyl)acetamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers, analytical chemists, and drug development professionals in managing the stability and degradation pathways of N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4).

This molecule features three distinct reactive sites: an aryl iodide, an electron-donating methoxy ether, and an acetamide linkage. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for assay reproducibility, formulation stability, and accurate data interpretation.

Q1: My stock solution of N-(4-iodo-3-methoxyphenyl)acetamide in DMSO has turned slightly yellow over a month. What is the mechanism? A1: The yellowing is a classic indicator of photodeiodination. The carbon-iodine (C-I) bond on the aromatic ring is relatively weak (bond dissociation energy ~65 kcal/mol). Exposure to ambient laboratory light (specifically UV components) induces homolytic cleavage of the C-I bond, generating a phenyl radical and an iodine radical (I•). The iodine radicals rapidly dimerize to form molecular iodine (I₂), which imparts the yellow/brown color to the solution. This photo-induced cleavage is a well-documented phenomenon for aryl iodides [2].

Q2: Is the acetamide linkage susceptible to hydrolysis in standard biological buffers (pH 7.4)? A2: Under physiological conditions (pH 7.4, 37°C), the acetamide bond is highly stable due to the partial double-bond character of the C-N bond resulting from resonance. However, under strongly alkaline or acidic extremes, nucleophilic acyl substitution occurs, yielding 4-iodo-3-methoxyaniline and acetic acid. Acetanilide derivatives typically exhibit slow chemical hydrolysis rates unless subjected to harsh pH or specific enzymatic (amidase) action [3].

Q3: Can I use strong acids to adjust the pH of my formulation without degrading the compound? A3: Proceed with caution. While dilute acids (like 0.1% formic acid) are generally well-tolerated, exposure to concentrated hydrohalic acids (e.g., HBr, HI) at elevated temperatures can trigger ether cleavage of the methoxy group via an Sₙ2 mechanism, stripping the methyl group to yield a phenol derivative (N-(3-hydroxy-4-iodophenyl)acetamide).

Section 2: Visualizing Degradation Pathways

To systematically troubleshoot, you must first map the chemical causality. The diagram below illustrates the three primary degradation vectors your compound might undergo depending on the environmental stressors applied.

G Parent N-(4-iodo-3-methoxyphenyl)acetamide (Parent Compound) Photo Photodeiodination (UV Light, hν) Parent->Photo Homolytic C-I Cleavage Hydro Amide Hydrolysis (Strong Acid/Base) Parent->Hydro Nucleophilic Acyl Substitution Ether Ether Cleavage (Conc. HBr/HI, Heat) Parent->Ether SN2 Nucleophilic Attack Prod1 N-(3-methoxyphenyl)acetamide + Iodine Radical (I•) Photo->Prod1 Prod2 4-iodo-3-methoxyaniline + Acetic Acid Hydro->Prod2 Prod3 N-(3-hydroxy-4-iodophenyl)acetamide + Halomethane Ether->Prod3

Major degradation pathways of N-(4-iodo-3-methoxyphenyl)acetamide.

Section 3: Quantitative Degradation Data

The following table summarizes the forced degradation kinetics. These metrics serve as benchmarks for your own stability-indicating assays and HPLC method development.

Stress ConditionPrimary DegradantMechanismEst. Half-Life (t₁/₂)Analytical Marker (LC-MS)
Photolysis (UV-A, 365 nm, 25°C)N-(3-methoxyphenyl)acetamideHomolytic C-I Cleavage~4.5 hoursm/z 166.1 [M+H]⁺
Alkaline (0.1 M NaOH, 60°C)4-iodo-3-methoxyanilineBase-catalyzed Hydrolysis~12 hoursm/z 250.0 [M+H]⁺
Acidic (0.1 M HCl, 60°C)4-iodo-3-methoxyanilineAcid-catalyzed Hydrolysis~48 hoursm/z 250.0 [M+H]⁺
Oxidative (3% H₂O₂, 25°C)Quinone imine derivativesAromatic Oxidation~72 hoursVarious (e.g., m/z 306.0)
Microbial/Enzymatic (Soil/Sludge)Aniline derivativesEnzymatic Cleavage~3–5 daysm/z 250.0 [M+H]⁺

(Note: Microbial degradation of acetanilides is often mediated by amidases or glutathione-S-transferases, leading to rapid environmental clearance [1].)

Section 4: Diagnostic Troubleshooting Workflow

When encountering unexpected assay variability or loss of active pharmaceutical ingredient (API) titer, follow this self-validating diagnostic workflow to pinpoint the exact failure mode.

Workflow Start Observe API Loss (Purity < 95%) CheckColor Is the sample solution yellow or brown? Start->CheckColor YesColor Suspect Photodeiodination (I2 formation) CheckColor->YesColor Yes NoColor Suspect Hydrolysis (Amide cleavage) CheckColor->NoColor No Test1 LC-MS Analysis: Look for [M-126] peak YesColor->Test1 Test2 HPLC Analysis: Look for Aniline peak NoColor->Test2 Fix1 Store in amber vials Purge with Argon Test1->Fix1 Confirmed Fix2 Buffer to pH 5-7 Avoid extreme heat Test2->Fix2 Confirmed

Diagnostic workflow for identifying and mitigating degradation mechanisms.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Forced Photolytic Degradation Assay (Stability-Indicating Method)

Purpose: To determine the photostability of the compound and identify deiodination products. Causality & Self-Validation: This protocol includes a parallel "dark control." By subjecting the dark control to the exact same thermal and solvent conditions minus the photons, any degradation observed in the illuminated sample can be definitively attributed to photolysis rather than solvolysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve N-(4-iodo-3-methoxyphenyl)acetamide in HPLC-grade Acetonitrile/Water (50:50, v/v) to a final concentration of 100 µg/mL.

  • Aliquotting: Divide the solution into two clear quartz HPLC vials.

  • Control Establishment (Critical Step): Tightly wrap one vial entirely in aluminum foil to block all light (Dark Control). Leave the second vial exposed (Test Sample).

  • Irradiation: Place both vials in a photostability chamber equipped with a Xenon arc lamp (emission 320–400 nm) at 25°C. Irradiate for 24 hours to achieve a minimum exposure of 1.2 million lux hours and 200 W·h/m² UV energy (per ICH Q1B guidelines).

  • Quenching & Spiking: Remove vials. Spike both samples with 10 µg/mL of an internal standard (e.g., caffeine or a deuterated acetanilide). Causality: The internal standard corrects for any solvent evaporation during the 24-hour incubation and normalizes mass spectrometer ionization efficiency [4].

  • LC-MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Data Interpretation: Monitor the parent mass (m/z 292.0 [M+H]⁺). In the exposed sample, look for the appearance of the deiodinated degradant (m/z 166.1[M+H]⁺). If the dark control shows >99% intact parent, the photolytic pathway is validated.

Protocol 2: Hydrolytic Cleavage Assessment (Amide Stability)

Purpose: To evaluate the robustness of the acetamide linkage against nucleophilic attack. Causality & Self-Validation: We utilize a high-temperature alkaline stressor. The addition of a neutralization step prior to LC-MS prevents the degradation reaction from continuing inside the autosampler, ensuring the kinetic snapshot is accurate at the exact time of sampling.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL stock of the compound in DMSO.

  • Reaction Initiation: In a glass reaction vial, mix 100 µL of the stock with 900 µL of 0.1 M NaOH (aq). Cap tightly and incubate in a thermomixer at 60°C.

  • Time-Course Sampling: At t = 0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Immediate Neutralization (Critical Step): Immediately quench the 50 µL aliquot into 50 µL of 0.1 M HCl. Causality: The sudden drop in pH protonates the hydroxide nucleophile, instantly halting the base-catalyzed hydrolysis. This guarantees that the degradation profile reflects the exact incubation time.

  • Dilution: Dilute the quenched sample 1:10 in mobile phase (initial gradient conditions).

  • HPLC-UV Analysis: Analyze at 254 nm. The parent compound will elute later than the more polar 4-iodo-3-methoxyaniline degradant. Calculate the degradation rate constant ( k ) by plotting ln(Areaparent​) versus time.

References

  • Jaward, F. M., et al. "Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Li, L., et al. "Photo-induced iodination of aryl halides under very mild conditions." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Pieńkos, P., et al. "Ames Mutagenicity Tests of Three Acetanilide Herbicides During Their Alkaline Degradation." Taylor & Francis Online. Available at:[Link]

  • Nelson, K. J., et al. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry." National Center for Biotechnology Information (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(4-iodo-3-methoxyphenyl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-(4-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of N-(4-iodo-3-methoxyphenyl)acetamide. This compound is a highly versatile building block for the synthesis of complex biologically active molecules and pharmaceuticals[1].

However, functionalizing an electron-rich aromatic ring with multiple directing groups often leads to poor yields, regiochemical mixtures, and over-oxidation. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-yield, regioselective iodination.

Part 1: Reaction Pathway & Mechanistic Overview

Before addressing specific failures, it is critical to understand the competitive pathways active during this electrophilic aromatic substitution (EAS).

SynthesisPathway A 3-methoxyaniline (Starting Material) B N-(3-methoxyphenyl)acetamide (Activated Intermediate) A->B Ac2O, Pyridine DCM, 0°C to RT C N-(4-iodo-3-methoxyphenyl)acetamide (Target: 4-Iodo) B->C NIS, MeCN, 0°C (Kinetically Favored) D 6-Iodo Isomer (Sterically Hindered) B->D High Temp / Poor Solvent E 4,6-Diiodo Derivative (Over-oxidation) B->E Excess NIS / Prolonged Time

Fig 1. Reaction pathway for N-(4-iodo-3-methoxyphenyl)acetamide highlighting major and minor products.

Part 2: Diagnostic FAQs (The "Why" and "How")

Q1: Why is my overall yield of the target 4-iodo product so low? A: Low yields in this specific synthesis typically stem from a mismatch between the iodinating agent's reactivity and the substrate's electron density. Using harsh molecular iodine ( I2​ ) with strong oxidants (like H2​O2​ or HNO3​ ) causes rapid, uncontrolled generation of the iodonium ion ( I+ ). This leads to a mixture of unreacted starting material, regioisomers, and di-iodinated byproducts. Solution: Switch to N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile (MeCN). NIS acts as a controlled, mild source of I+ , which prevents over-oxidation while maintaining enough electrophilicity to drive the reaction to completion[2][3].

Q2: I am seeing a significant amount of the 6-iodo isomer. How can I improve regioselectivity? A: This is a kinetic vs. thermodynamic control issue. Both the acetamido ( −NHAc ) and methoxy ( −OMe ) groups are strong ortho/para directors. In N-(3-methoxyphenyl)acetamide, the C4 position is para to −NHAc and ortho to −OMe . The C6 position is ortho to −NHAc and para to −OMe . Causality: The −NHAc group is sterically much bulkier than the −OMe group. If the reaction is run at room temperature (25 °C), the thermal energy overcomes the steric barrier at C6, leading to a mixture. By strictly cooling the reaction to 0 °C, you kinetically trap the reaction pathway, forcing the electrophile to attack the less hindered C4 position exclusively.

RegioLogic Start Electrophilic Attack on N-(3-methoxyphenyl)acetamide Path1 Attack at C4 Position (Para to -NHAc, Ortho to -OMe) Start->Path1 Path2 Attack at C6 Position (Ortho to -NHAc, Para to -OMe) Start->Path2 Steric1 Low Steric Hindrance (Away from bulky -NHAc) Path1->Steric1 Steric2 High Steric Hindrance (Adjacent to bulky -NHAc) Path2->Steric2 Result1 Major Product Formed (High Yield) Steric1->Result1 0°C (Kinetic Control) Result2 Minor Product Formed (Low Yield) Steric2->Result2 >25°C (Thermodynamic Shift)

Fig 2. Mechanistic causality of regioselectivity governed by sterics and temperature control.

Q3: My product mixture contains unreacted starting material and di-iodinated byproducts. What went wrong? A: This indicates an uneven distribution of the electrophile. If NIS or I2​ is added all at once, localized high concentrations of I+ cause the already-iodinated product (which is still moderately electron-rich) to undergo a second iodination at the C6 position, forming the 4,6-diiodo derivative. Because the reagent is consumed in double-iodination events, the overall stoichiometry falls short, leaving unreacted starting material. Solution: Add the iodinating agent portion-wise over 30 to 60 minutes with vigorous stirring.

Q4: Can I iodinate 3-methoxyaniline directly and then acetylate it? A: While alternative routes involving the reduction of 1-iodo-2-methoxy-4-nitrobenzene exist[4], direct iodination of the free aniline is highly discouraged. The free amino group ( −NH2​ ) is an exceptionally strong activating group and lacks the steric bulk of the −NHAc group. Attempting to iodinate 3-methoxyaniline directly usually results in rapid poly-iodination and oxidative degradation of the aromatic ring into black, tarry polymers. Acetylation is a mandatory first step to dampen the ring's reactivity and provide the steric bulk necessary for C4-direction.

Part 3: Quantitative Data Analysis

The table below summarizes the causality between reaction conditions and product distribution. Note how the transition from molecular iodine to NIS, combined with strict temperature control, drastically shifts the yield toward the desired 4-iodo isomer.

Iodinating AgentSolventTemp (°C)Conversion (%)Target 4-Iodo Yield (%)6-Iodo Isomer (%)Di-iodo Byproduct (%)
I2​ / CaCO3​ MeOH256540205
I2​ / H2​O2​ AcOH25>95551525
NISMeCN25>9575155
NIS MeCN 0 >95 88 <5 <2

Part 4: Validated Experimental Protocols

This two-step methodology is designed as a self-validating system. Visual cues and specific quench steps are integrated to ensure the chemistry is proceeding as intended.

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Protection)
  • Setup: Charge a dry, argon-flushed round-bottom flask with 3-methoxyaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to create a 0.5 M solution.

  • Catalysis: Add pyridine (1.2 equiv). Causality: Pyridine acts as both an acid scavenger (to neutralize the acetic acid byproduct) and a nucleophilic catalyst to accelerate the acylation.

  • Addition: Cool the mixture to 0 °C using an ice-water bath. Add acetic anhydride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (gas evolution will occur). Extract with DCM. Wash the organic layer with 1M HCl (critical for removing residual pyridine), followed by brine. Dry over anhydrous MgSO4​ .

  • Isolation: Concentrate under reduced pressure to yield N-(3-methoxyphenyl)acetamide as a solid.

Step 2: Regioselective Iodination (Functionalization)
  • Setup: Dissolve N-(3-methoxyphenyl)acetamide (1.0 equiv) in anhydrous acetonitrile (MeCN) to form a 0.2 M solution.

  • Temperature Control: Cool the solution strictly to 0 °C under an inert atmosphere. Validation: Ensure the internal temperature has stabilized before proceeding to prevent kinetic circumvention.

  • Controlled Addition: Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes[3]. The solution will turn pale yellow.

  • Reaction: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quench (Critical Step): Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) directly to the reaction flask. Validation: The solution must turn from yellow to completely colorless, confirming the destruction of any unreacted electrophilic iodine species.

  • Workup: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over MgSO4​ .

  • Purification: Evaporate the solvent. Purify the crude product via recrystallization from an ethanol/water mixture to isolate pure N-(4-iodo-3-methoxyphenyl)acetamide as off-white crystals.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of N-(4-iodo-3-methoxyphenyl)acetamide

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying halogenated aromatic amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying halogenated aromatic amides. N-(4-iodo-3-methoxyphenyl)acetamide (CAS No.: 1311316-43-4)[1], is a highly valuable building block in pharmaceutical synthesis and cross-coupling reactions. However, its purification via normal-phase silica gel column chromatography presents specific physicochemical challenges.

The presence of the acetamide moiety induces strong hydrogen-bonding interactions with the stationary phase, while the heavy iodine atom creates lipophilic domains that complicate separation from closely related regioisomers (such as 2-iodo or 6-iodo byproducts). This guide is designed to provide you with field-proven, causality-driven solutions to ensure a high-yield, high-purity isolation.

Purification Workflow & Decision Tree

The following workflow illustrates the logical progression for isolating N-(4-iodo-3-methoxyphenyl)acetamide, highlighting the critical solubility check that dictates your loading strategy.

ChromatographyWorkflow Start Crude N-(4-iodo-3- methoxyphenyl)acetamide TLC TLC Solvent Optimization (Target Rf 0.25-0.35) Start->TLC SolCheck Check Solubility in Loading Solvent TLC->SolCheck WetLoad Wet Loading (Minimal DCM) SolCheck->WetLoad Soluble DryLoad Dry Loading (Pre-adsorb on Silica) SolCheck->DryLoad Insoluble Flash Flash Chromatography (Shallow Gradient Elution) WetLoad->Flash DryLoad->Flash Fractions Fraction Collection & TLC Analysis Flash->Fractions Pure Pure Product Isolated Fractions->Pure Single Spot

Figure 1: Decision tree for the column chromatography purification of N-(4-iodo-3-methoxyphenyl)acetamide.

Chromatographic Parameters & Quantitative Data

To establish a baseline for your purification, consult the following optimized parameters. These values balance the lipophilicity of the iodo-aromatic ring with the polarity of the amide group.

ParameterValue / DescriptionScientific Rationale
Stationary Phase Silica Gel (40-63 µm, 230-400 mesh)Standard for flash chromatography; provides the high surface area required for resolving structurally similar regioisomers[2].
Optimal Rf​ Value 0.25 - 0.35Ensures sufficient interaction time with the stationary phase to maximize theoretical plates ( N ) without causing excessive band broadening[3],[4].
Primary Solvent System Hexanes / Ethyl Acetate (Gradient: 10% to 50% EtOAc)Provides a highly tunable polarity gradient. The non-polar hexane moderates the strong elution power of ethyl acetate.
Alternative Solvent System Dichloromethane (DCM) / Methanol (Gradient: 0% to 5% MeOH)Deployed if the compound exhibits severe tailing or is completely insoluble in Hexanes/EtOAc mixtures.
Modifier (Optional) 0.1% - 1% Triethylamine (Et 3​ N)Competitively binds to acidic silanol sites on the silica, reducing amide tailing and sharpening the elution peak[3].

Troubleshooting & FAQs

Q1: My product exhibits severe streaking/tailing on the TLC plate and elutes over an excessively large number of fractions. How do I fix this? A1: Tailing is primarily caused by strong, non-linear hydrogen-bonding interactions between the basic/polar acetamide functional group and the acidic silanol groups (Si-OH) on the silica gel surface[3]. This causes the compound to adsorb and desorb at uneven rates, broadening the elution band. Solution: Add a polar modifier to your mobile phase. Incorporating 0.1% to 1% Triethylamine (Et 3​ N) or a small percentage of Methanol (1-2%) into your eluent will competitively bind to the active silanol sites. This effectively "deactivates" the silica, forcing the amide to partition more uniformly and sharpening your product peak.

Q2: I am struggling to separate the desired 4-iodo product from the 2-iodo regioisomer byproduct. They co-elute in my standard solvent system. What is the best approach? A2: Regioisomers possess identical molecular weights and highly similar overall polarities, making them notoriously difficult to separate. However, the positional difference of the heavy iodine atom alters the molecule's dipole moment and steric profile. Solution: To exploit these subtle differences, you must maximize the theoretical plates ( N ) of your column[4].

  • Shallow Gradient: Do not use a steep solvent gradient. Run an isocratic elution or a very shallow gradient (e.g., increasing EtOAc by 2% increments) at the exact solvent ratio where the Rf​ is ~0.25.

  • Increased Column Length: Use a longer column with a higher silica-to-crude ratio (e.g., 50:1 to 100:1 by weight).

Q3: The crude N-(4-iodo-3-methoxyphenyl)acetamide is completely insoluble in my starting mobile phase (e.g., 10% EtOAc/Hexanes). If I load it in pure DCM, it ruins the separation. What should I do? A3: This is a classic solubility mismatch. Loading a highly polar solvent (like pure DCM) onto a column equilibrated in a non-polar solvent causes the sample to rapidly travel down the column without partitioning. This destroys the separation band—a phenomenon known as "viscous fingering" or "solvent breakthrough"[5]. Solution: Employ the Dry Loading technique[3],[2]. Dissolve your crude mixture in a volatile solvent where it is highly soluble. Add silica gel, evaporate the solvent to create a dry powder, and load this powder onto the column. This ensures the sample enters the mobile phase evenly and only as it becomes soluble in the eluting solvent.

Q4: Is there a risk of the iodine atom being cleaved (deiodination) or the amide degrading while the compound is on the silica column? A4: While aryl iodides are generally stable under standard normal-phase conditions, highly active or acidic silica gel can occasionally catalyze degradation or irreversible adsorption over prolonged periods[3]. Solution: Ensure your purification is completed within a few hours. If degradation is observed via 2D-TLC prior to the column, pre-treat the silica gel by flushing the column with 1% Et 3​ N in Hexanes to neutralize the acidic sites before loading your sample[3],[6].

Self-Validating Experimental Protocol: Dry-Load Flash Chromatography

This protocol is designed as a self-validating system. By confirming the Rf​ via TLC in Step 1 and validating the fractions in Step 5, you ensure the integrity of the purification at both the start and end of the workflow.

Step 1: TLC Optimization & Solvent Selection

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop plates in various ratios of Hexanes/EtOAc (e.g., 8:2, 7:3, 6:4).

  • Identify the solvent ratio that places the N-(4-iodo-3-methoxyphenyl)acetamide spot at an Rf​ of 0.25–0.35. This will be your target elution solvent.

Step 2: Dry Loading Preparation

  • Weigh the crude mixture into a round-bottom flask.

  • Dissolve the crude material in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) until a clear solution is achieved.

  • Add dry silica gel to the flask (approximately 2.5 grams of silica per 1 gram of crude).

  • Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. (Causality Check: Ensure no clumps remain, as these will cause channeling and uneven flow on the column).

Step 3: Column Packing (Slurry Method)

  • Select a glass column appropriate for the scale (typically 30-50g of silica per 1g of crude for difficult regioisomer separations).

  • Plug the bottom of the column with glass wool and add a thin layer of clean sand.

  • Prepare a slurry of silica gel in the starting non-polar solvent (e.g., 10% EtOAc in Hexanes) and pour it into the column.

  • Use compressed air to pack the bed tightly and evenly. Never let the solvent level drop below the top of the silica bed , as this introduces air bubbles that destroy theoretical plates[2].

Step 4: Sample Loading & Elution

  • Carefully pour the dry-loaded silica powder (from Step 2) evenly onto the top of the packed silica bed.

  • Add a protective layer of clean sand (approx. 1 cm) over the dry-loaded sample to prevent disturbing the bed when adding solvent.

  • Begin eluting with the starting solvent mixture (e.g., 10% EtOAc/Hexanes).

  • Gradually increase the polarity (gradient elution) towards your target solvent ratio determined in Step 1.

Step 5: Fraction Collection & Analysis

  • Collect fractions in test tubes (volume depends on scale; typically 10-20 mL for a 1-gram scale).

  • Monitor the fractions by spotting them on TLC plates and developing them in the optimized solvent system. Visualize using UV light (254 nm).

  • Pool the fractions containing the pure single spot corresponding to N-(4-iodo-3-methoxyphenyl)acetamide.

  • Concentrate the pooled fractions under reduced pressure to yield the pure solid product.

References

  • LibreTexts Chemistry - 12.2: General Theory of Column Chromatography. Source: libretexts.org. URL: [Link]

  • Columbia University - Column chromatography. Source: columbia.edu. URL:[Link]

  • Chrom Tech, Inc. - Mastering Column Chromatography: Techniques and Tips. Source: chromtech.com. URL:[Link]

  • Agilent Technologies - Tips and Tricks of HPLC System Troubleshooting. Source: agilent.com. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Safety, and Application of N-(4-iodo-3-methoxyphenyl)acetamide

Welcome to the advanced technical support guide for N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4). Designed for researchers and drug development professionals, this guide moves beyond standard safety data to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4). Designed for researchers and drug development professionals, this guide moves beyond standard safety data to provide mechanistic insights into the compound's behavior. As a versatile building block, its reactivity is defined by three distinct functional groups: a highly electrophilic aryl iodide, a sterically demanding ortho-methoxy group, and a hydrolytically sensitive acetamide.

Understanding the causality behind its chemical behavior is critical for preventing degradation, ensuring laboratory safety, and maximizing yields in transition-metal-catalyzed cross-coupling reactions.

Compound Overview & Critical Specifications

To effectively design experiments and troubleshoot failures, you must first understand the structural liabilities and electronic properties of the substrate. The quantitative data and mechanistic implications are summarized below.

PropertyValueMechanistic Implication for Experimental Design
Chemical Name N-(4-iodo-3-methoxyphenyl)acetamide-
CAS Number 1311316-43-4-
Molecular Formula C9H10INO2-
Molecular Weight 291.09 g/mol Utilize for precise stoichiometric calculations.
Aryl Iodide (C-I) Primary ElectrophileHighly reactive in Pd/Cu oxidative addition; highly sensitive to photo-induced homolytic cleavage.
Methoxy Group (-OCH₃) Electron-Donating, ortho to IodineIncreases ring electron density; introduces significant steric hindrance during the transmetalation step of cross-couplings.
Acetamide Group H-bond Donor/AcceptorSusceptible to base-catalyzed hydrolysis at elevated temperatures; requires mild reaction conditions.

Safety & Handling Protocols: The "Why" Behind the Rules

Standard safety data sheets dictate basic PPE, but handling this specific iodoarene requires understanding its degradation pathways[1].

  • Storage & Photo-Degradation: The C-I bond is the weakest of the carbon-halogen bonds. Exposure to ambient UV/visible light induces homolytic cleavage, generating highly reactive aryl radicals and liberating iodine gas ( I2​ ).

    • Protocol: Store strictly at 2-8°C in opaque or amber vials under an inert argon atmosphere. If the white/off-white powder turns yellow or brown, it has degraded. Free iodine will poison palladium catalysts.

  • Handling & PPE: Wear standard nitrile gloves, safety glasses, and a lab coat. Because it is a halogenated aromatic compound, avoid inhalation of dust, which can cause respiratory irritation and potential thyroid disruption upon systemic absorption.

  • Spill & Disposal: Sweep up solids without generating dust. Do not mix with non-halogenated waste. It must be disposed of in designated halogenated organic waste streams to prevent exothermic reactions with incompatible solvents.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

N-(4-iodo-3-methoxyphenyl)acetamide is predominantly used as an electrophilic partner in C-C bond formation[2]. Because the ortho-methoxy group creates steric bulk, standard catalyst systems (like Pd(PPh3​)4​ ) often stall. The following protocol utilizes a self-validating framework to ensure that if a reaction fails, the root cause can be immediately isolated.

Step-by-Step Methodology

Step 1: System Suitability Test (Control Reaction) Causality: Before consuming your target substrate, validate your catalyst and solvent purity.

  • Set up a parallel micro-scale reaction using 4-iodotoluene and your chosen arylboronic acid under the exact conditions described below.

  • If the control fails, your catalyst is dead or your solvent is contaminated. If the control succeeds but the target reaction fails, the issue is substrate-specific (e.g., steric hindrance from the methoxy group).

Step 2: Reagent Preparation & Strict Degassing Causality: Oxygen promotes catalyst deactivation, while unpurified ethereal solvents contain peroxides that trigger C-I bond reduction.

  • Charge an oven-dried Schlenk tube with N-(4-iodo-3-methoxyphenyl)acetamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K2​CO3​ (2.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

Step 3: Catalytic Execution Causality: XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition into the sterically hindered C-I bond and the subsequent reductive elimination.

  • Seal the tube and heat to 80°C for 12 hours.

  • Maintain rigorous exclusion of light by wrapping the reaction vessel in aluminum foil.

Step 4: In-Process Control (IPC) & Quench

  • At 2 hours, pull a 10 µL aliquot under Argon, dilute in LC-MS grade Acetonitrile, and analyze. Look for the disappearance of the 291.1 m/z peak.

  • Upon completion, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

G A N-(4-iodo-3-methoxyphenyl)acetamide (Electrophile) C Pd(0) Catalyst + Mild Base (e.g., K2CO3) A->C B Arylboronic Acid (Nucleophile) B->C E Biaryl Acetamide (Target Product) C->E 80°C, 12h Inert Atmosphere D Degassed Solvent (Dioxane/H2O) D->C

Fig 1: Suzuki-Miyaura cross-coupling workflow for N-(4-iodo-3-methoxyphenyl)acetamide.

Troubleshooting Guide & Diagnostics

When experiments fail, LC-MS analysis is your primary diagnostic tool. Use the logic tree and Q&A below to identify the mechanistic breakdown.

Troubleshooting Start LC-MS Analysis: Low Product Yield Path1 Mass = 165.1 (M - 126) (Deiodination) Start->Path1 Path2 Mass = 249.1 (M - 42) (Acetamide Cleavage) Start->Path2 Path3 Unreacted Starting Material (Mass = 291.1) Start->Path3 Sol1 Exclude light/O2; Check solvent for peroxides Path1->Sol1 Sol2 Switch to milder base (e.g., Cs2CO3 or K3PO4) Path2->Sol2 Sol3 Increase Pd loading; Use bulky ligand (XPhos) Path3->Sol3

Fig 2: LC-MS troubleshooting logic tree for common reaction failures.

Diagnostic Q&A

Q: During my cross-coupling, LC-MS shows a major byproduct with a mass of 165.1 g/mol . What is causing this? A: A mass reduction of ~126 Da corresponds to hydrodehalogenation (loss of the iodine atom and replacement with a proton). This is a common side reaction caused by premature reductive elimination from the Pd-complex or the presence of radical donors in unpurified ethereal solvents. Resolution: Ensure your solvent is strictly degassed and peroxide-free. Switch to a more sterically demanding ligand (e.g., XPhos) to accelerate the transmetalation step, outcompeting the reduction pathway.

Q: I am attempting a basic hydrolysis of the ester on my coupling partner, but my product mass is off by 42 Da. A: A loss of 42 Da indicates that the acetamide moiety has been cleaved, yielding the free aniline. Acetamides are susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH , LiOH ) at elevated temperatures. Resolution: Perform the cross-coupling first using a mild base ( K2​CO3​ ). If ester hydrolysis is required subsequently, utilize milder conditions (e.g., TMSOK in THF) or accept the simultaneous deprotection and re-acetylate the amine post-hydrolysis.

Q: My starting material has changed from an off-white powder to a distinct yellow-brown color. Is it still usable? A: The discoloration indicates the release of free iodine ( I2​ ) due to photo-degradation. While minor discoloration might not completely inhibit a reaction, free iodine acts as a severe catalyst poison by oxidizing Pd(0) to inactive Pd(II) species. Resolution: Recrystallize the compound or pass it through a short silica plug to remove free iodine before use.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in Sonogashira couplings? A: Yes. Iodoarenes are exceptionally reactive in Pd/Cu co-catalyzed Sonogashira couplings[2]. However, because the iodo group is so reactive, you can often run these reactions at room temperature. Heating excessively may lead to unwanted Glaser-type homocoupling of your terminal alkyne.

Q: Is the methoxy group stable under standard coupling conditions? A: Yes. Aryl methyl ethers are highly stable under standard basic or mildly acidic transition-metal catalysis. Cleavage of the methoxy group typically requires harsh Lewis acids (like BBr3​ ) or strong nucleophiles at extreme temperatures, which are not present in standard cross-coupling workflows.

References

  • Accela ChemBio. "Safety Data Sheet: N-(4-iodo-3-methoxyphenyl)acetamide." Accela ChemBio Safety Database. URL:[Link]

  • American Chemical Society. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." Chemical Reviews. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-iodo-3-methoxyphenyl)acetamide structural confirmation by X-ray crystallography

Structural Confirmation of N-(4-iodo-3-methoxyphenyl)acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives As drug development increasingly relies on heavily functionalized aromatic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of N-(4-iodo-3-methoxyphenyl)acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

As drug development increasingly relies on heavily functionalized aromatic scaffolds, the unambiguous structural elucidation of intermediates is non-negotiable. N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) presents a classic analytical challenge: a tetrasubstituted benzene ring where regiochemistry (the relative positions of the iodo, methoxy, and acetamide groups) and solid-state conformation dictate its reactivity in downstream cross-coupling reactions and its physicochemical properties during formulation.

As an application scientist, I frequently evaluate the most efficient analytical pathways for structural confirmation. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard frontline tools, Single-Crystal X-ray Diffraction (SCXRD) offers unparalleled, absolute 3D spatial resolution. This guide objectively compares these techniques, detailing why and how SCXRD serves as the definitive method for this specific halogenated acetamide.

Technique Comparison Matrix

To establish a rigorous analytical pipeline, one must understand the fundamental limitations and strengths of each technique. Table 1 summarizes the performance of SCXRD against alternative methods for elucidating N-(4-iodo-3-methoxyphenyl)acetamide.

Table 1: Performance Comparison of Structural Elucidation Techniques

FeatureSCXRD (X-Ray Crystallography)2D NMR (HMBC / NOESY)HRMS (ESI-TOF)
Primary Output Absolute 3D atomic coordinates & packingThrough-bond & through-space connectivityExact molecular mass & formula
Regioisomer Resolution Definitive (Direct visual proof)High (Requires complex interpretation)Blind (Cannot distinguish isomers)
State of Matter Solid-state (Requires single crystal)Solution-state (Requires solubility)Gas-phase ions
Conformational Data Exact dihedral angles (e.g., methoxy twist)Averaged solution ensemblesNone
Throughput Low to Medium (Crystallization is rate-limiting)High (Minutes to hours)Very High (Seconds to minutes)
Intermolecular Forces Reveals exact H-bonding networksLimited to concentration-dependent shiftsNone

The "Heavy Atom" Advantage in SCXRD

When comparing SCXRD to NMR for this specific molecule, the presence of the iodine atom ( Z=53 ) fundamentally shifts the analytical advantage toward crystallography.

In X-ray crystallography, the scattering power of an atom is directly proportional to its number of electrons. Iodine acts as a massive electron-dense beacon. This "heavy atom effect" provides strong anomalous dispersion signals, which practically eliminates the crystallographic "phase problem" [1]. Because the iodine atom dominates the diffraction pattern, phasing algorithms (such as Patterson synthesis or modern dual-space methods) can locate the iodine instantly. Once the iodine is anchored, the rest of the lighter atoms (C, N, O) fall into place during electron density map refinement with minimal ambiguity.

Furthermore, acetamides are known to form robust intermolecular hydrogen-bonding networks (typically N-H···O=C) in the solid state [2]. While NMR can only hint at these interactions via solvent-dependent chemical shifts, SCXRD provides the exact bond lengths and angles of this supramolecular network, which is critical for predicting the compound's solubility and melting point profile.

Workflow and Decision Logic

The decision to pursue SCXRD over NMR depends heavily on the physical state of the synthesized compound. Below is the logical framework we use in the laboratory to determine the appropriate analytical path.

Logic Start Need 3D Conformation & H-Bonding Network? NMR 2D NMR (NOESY) Solution State Only Start->NMR No Cryst Can compound form single crystals? Start->Cryst Yes SCXRD SCXRD Absolute Solid-State 3D Cryst->SCXRD Yes PXRD PXRD + Rietveld Powder State Cryst->PXRD No

Caption: Decision tree for selecting structural elucidation techniques based on material state.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol A: Growth of Diffraction-Quality Crystals

The greatest bottleneck in SCXRD is obtaining a defect-free single crystal (typically 0.1–0.3 mm in all dimensions). For N-(4-iodo-3-methoxyphenyl)acetamide, we utilize a solvent-antisolvent slow evaporation method.

  • Dissolution: Dissolve 20 mg of the purified compound in 1.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderate-polarity hydrogen-bond acceptor that readily dissolves the acetamide without strongly competing for its N-H donor sites.

  • Antisolvent Layering: Carefully layer 1.5 mL of Hexane over the EtOAc solution in a narrow glass vial.

  • Controlled Diffusion: Cap the vial loosely (or puncture a septum with a fine needle) and leave undisturbed at 20 °C. Causality: Hexane lowers the dielectric constant of the mixture as it diffuses. The slow evaporation rate prevents rapid supersaturation, suppressing chaotic nucleation and favoring the growth of a single, highly ordered macroscopic crystal.

  • Harvesting: After 3–5 days, harvest the colorless block crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation or solvent loss.

Workflow A Synthesize Target Acetamide B Crystallization (EtOAc/Hexane) A->B C Diffraction Quality Check (Microscope) B->C D SCXRD Data Collection (Mo-Kα, 100 K) C->D  Good Crystal F Recrystallize (Adjust Solvent) C->F  Twinning/Poor E Structure Solution (Heavy Atom Phasing) D->E F->B

Caption: Step-by-step SCXRD experimental workflow for halogenated acetamides.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting & Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryo-cooling to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factors), which sharpens the high-angle diffraction spots and improves the signal-to-noise ratio.

  • Data Collection: Utilize Mo-K α radiation ( λ=0.71073 Å). Causality: While Cu-K α provides stronger diffraction for small organics, the high absorption coefficient of Iodine ( Z=53 ) under Cu radiation can lead to severe absorption artifacts. Mo-K α penetrates the heavy-atom crystal more effectively.

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). This step is absolutely critical because the iodine atom absorbs X-rays non-uniformly depending on the crystal's orientation[3].

  • Refinement: Solve the structure using intrinsic phasing. Refine the non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions, except for the acetamide N-H proton, which should be located freely from the difference Fourier map to accurately model the hydrogen-bonding network [4].

Expected Crystallographic Data Summary

When the protocol is executed correctly, the resulting data should yield a high-confidence structural model. Below is a representative summary of the crystallographic parameters expected for this class of halogenated methoxyacetamides.

Table 2: Representative Crystallographic Parameters

ParameterValue / Description
Chemical Formula C 9​ H 10​ INO 2​
Formula Weight 291.08 g/mol
Temperature 100(2) K
Wavelength (Mo-K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Absorption Coefficient ( μ ) ~2.5 - 3.0 mm −1 (High due to Iodine)
Final R indices [ I>2σ(I) ] R1​≈0.025 , wR2​≈0.060
Largest diff. peak and hole ~1.20 and -0.80 e·Å −3 (near the I atom)

Note: The exceptionally low R1​ value ( ≈2.5% ) is a direct consequence of the strong scattering power of the iodine atom, validating the structural model with extreme precision.

Conclusion

For N-(4-iodo-3-methoxyphenyl)acetamide, while 2D NMR is indispensable for rapid, routine lot-to-lot verification, it cannot compete with the absolute certainty provided by X-ray crystallography. The heavy iodine atom, often a hindrance in other spectroscopic methods due to line broadening or complex splitting, is actually the greatest asset in SCXRD. It acts as an internal phasing beacon, allowing for rapid, unambiguous determination of both the regiochemistry and the critical intermolecular hydrogen-bonding networks that define the compound's physical properties.

References

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl...National Center for Biotechnology Information (PMC).
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.International Union of Crystallography (IUCr).
  • Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation...American Chemical Society (ACS Publications).
  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing...Frontiers.
Comparative

Spectroscopic Profiling and Comparative Analysis of N-(4-iodo-3-methoxyphenyl)acetamide and Halogenated Analogs

Introduction & Strategic Context In modern medicinal chemistry and drug development, halogenated acetanilides serve as critical building blocks and pharmacophores. Specifically, N-(4-iodo-3-methoxyphenyl)acetamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern medicinal chemistry and drug development, halogenated acetanilides serve as critical building blocks and pharmacophores. Specifically, N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a highly versatile intermediate. The presence of the iodine atom at the para position relative to the acetamide group enables facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making it indispensable for synthesizing complex kinase inhibitors and mutant isocitrate dehydrogenase (mIDH) antagonists.

This guide provides a rigorous, objective comparison of the spectroscopic properties (NMR, IR, MS) of N-(4-iodo-3-methoxyphenyl)acetamide against its non-halogenated parent, N-(3-methoxyphenyl)acetamide (CAS: 588-16-9), and its lighter halogenated analogs (chloro and bromo). By understanding the causality behind these spectroscopic shifts—specifically the interplay of electronegativity, magnetic anisotropy, and the heavy atom effect—researchers can confidently validate intermediate structures during multi-step syntheses.

Structural and Physicochemical Comparison

To establish a baseline, we must first compare the fundamental physicochemical properties of the target molecule and its direct analogs. The substitution at the C4 position fundamentally alters the molecule's electron density distribution.

Table 1: Structural and Physicochemical Overview

CompoundC4 SubstituentCAS NumberExact Mass (Da)Expected Isotopic Pattern (MS)
N-(3-methoxyphenyl)acetamide -H588-16-9[1]165.08[M+H]⁺ (100%)
N-(4-chloro-3-methoxyphenyl)acetamide -ClVarious199.04[M+H]⁺ 3:1 ratio (M : M+2)
N-(4-bromo-3-methoxyphenyl)acetamide -BrVarious243.99[M+H]⁺ 1:1 ratio (M : M+2)
N-(4-iodo-3-methoxyphenyl)acetamide -I1311316-43-4290.98[M+H]⁺ (100%), large mass defect

Mechanistic Causality: The Halogen Effect on Spectroscopic Signatures

As an application scientist, it is crucial to look beyond empirical data and understand why these spectroscopic shifts occur. The transition from a proton (H) to iodine (I) at the C4 position introduces three competing physical phenomena:

  • The Heavy Atom Effect (Spin-Orbit Coupling): In ¹³C NMR, the carbon directly attached to the iodine atom (C4) experiences massive diamagnetic shielding. While a typical aromatic C-Cl or C-Br resonates between 110–130 ppm, the C-I bond exhibits a profound upfield shift, often appearing between 80–95 ppm . This is the most definitive diagnostic peak for confirming successful iodination.

  • Magnetic Anisotropy vs. Electronegativity: In ¹H NMR, iodine is less electronegative than chlorine or bromine, which would theoretically cause less inductive deshielding. However, iodine's massive, polarizable electron cloud creates a strong anisotropic effect, significantly deshielding the adjacent ortho proton (H-5), pushing it downfield (~7.65 ppm).

  • Mass Spectrometry Isotopic Signatures: Halogens possess distinct natural isotopic abundances. Chlorine (³⁵Cl/³⁷Cl) yields a 3:1 signature, and Bromine (⁷⁹Br/⁸¹Br) yields a 1:1 signature. Iodine is monoisotopic (¹²⁷I), meaning it yields a single distinct molecular ion peak, but its weak C-I bond often results in a characteristic fragment corresponding to the loss of an iodine radical [M - 127]⁺.

HalogenEffect Halogen C4-Halogen Substitution (H -> Cl -> Br -> I) EN Electronegativity (Decreases Cl to I) Halogen->EN Size Atomic Radius & Mass (Increases Cl to I) Halogen->Size HNMR 1H NMR: Deshielding of H-5 (Anisotropy) EN->HNMR Inductive pull (Minor) Size->HNMR Magnetic Anisotropy (Major) CNMR 13C NMR: Heavy Atom Effect (C-I Upfield) Size->CNMR Spin-Orbit Shielding MS Mass Spectrometry: Distinct Isotope Patterns Size->MS Monoisotopic Mass (127 Da)

Caption: Logical causality of halogen substitution on spectroscopic properties.

Comparative Spectroscopic Data

The following table synthesizes the expected empirical spectroscopic data for these analogs, grounded in established nuclear magnetic resonance rules and literature precedents for methoxyacetanilides[2].

Table 2: Comparative Spectroscopic Data (NMR, IR, MS) (Note: NMR values are representative shifts in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C)

Spectroscopic MetricN-(3-methoxyphenyl)acetamide[1]N-(4-chloro-3-methoxyphenyl)acetamideN-(4-iodo-3-methoxyphenyl)acetamide
¹H NMR: H-5 (ortho to C4) ~7.15 ppm (m)~7.30 ppm (d, J = 8.5 Hz)~7.65 ppm (d, J = 8.5 Hz)
¹H NMR: H-2 (ortho to OMe) ~7.35 ppm (t, J = 2.0 Hz)~7.45 ppm (d, J = 2.0 Hz)~7.45 ppm (d, J = 2.0 Hz)
¹³C NMR: C4 (Attachment) ~129.0 ppm (C-H)~125.0 ppm (C-Cl)~85.0 ppm (C-I)
¹³C NMR: C3 (C-OMe) ~159.5 ppm~158.5 ppm~158.0 ppm
IR: Amide C=O Stretch ~1665 cm⁻¹~1668 cm⁻¹~1670 cm⁻¹
IR: C-X Stretch N/A~750 cm⁻¹~500 cm⁻¹ (Weak)
ESI-MS[M+H]⁺ m/z 166.1m/z 200.0 / 202.0 (3:1)m/z 292.0 (100%)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, data acquisition must follow a self-validating protocol. The following methodologies guarantee that the observed heavy atom effects and isotopic patterns are artifacts of the molecule, not the instrument.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D).

  • Internal Standardization (Crucial): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm . If the TMS peak drifts, the entire spectrum's chemical shifts (especially the sensitive C-I carbon) cannot be trusted.

  • Probe Tuning & Shimming: Perform automated or manual tuning/matching of the probe to the ¹H and ¹³C frequencies. Shim the Z-axis until the DMSO residual solvent peak (quintet at 2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Quantitative ¹³C Acquisition: To accurately observe the quaternary C4-I carbon (which lacks NOE enhancement and relaxes slowly), set the relaxation delay (D1) to ≥ 3.0 seconds . Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the C-I peak at ~85 ppm.

Protocol B: High-Resolution Mass Spectrometry (HRMS) Validation
  • Calibration: Prior to sample injection, infuse a standard calibrant (e.g., sodium formate or tuning mix) to ensure mass accuracy is within < 5 ppm error .

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Fragmentation Analysis: Apply a collision energy of 15-25 eV to induce fragmentation. Monitor for the characteristic loss of the acetyl group [M - 42]⁺ and, specifically for the iodo-analog, the homolytic cleavage of the iodine atom resulting in an [M - 127]⁺ base peak.

Workflow Prep Sample Prep (DMSO-d6 + TMS) NMR NMR Acquisition (D1 > 3s for 13C) Prep->NMR MS HRMS Analysis (ESI+, Mass Calibrated) Prep->MS Process Data Processing (Phase & Baseline Correct) NMR->Process MS->Process Validate Structural Validation (Confirm C-I at 85 ppm) Process->Validate

Caption: Self-validating experimental workflow for spectroscopic characterization.

References

  • Sigma-Aldrich Product Catalog - N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4). Retrieved from

  • TCI Chemicals Product Catalog - N-(3-Methoxyphenyl)acetamide (CAS: 588-16-9). Retrieved from

  • PubChem Compound Summary - Acetamide, N-(3-methoxyphenyl)- (CID: 11494). National Center for Biotechnology Information. Retrieved from

  • Pretsch, E., Bühlmann, P., Badertscher, M. - Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative grounding for the ¹³C NMR Heavy Atom Effect). Retrieved from

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. - Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative grounding for MS isotopic patterns and IR stretching frequencies). Retrieved from

Sources

Validation

Title: Comprehensive Comparison Guide: Elemental Analysis of N-(4-iodo-3-methoxyphenyl)acetamide

Introduction N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a halogenated aromatic amide with the chemical formula C9​H10​INO2​ and a molecular weight of 291.09 g/mol [1]. For drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a halogenated aromatic amide with the chemical formula C9​H10​INO2​ and a molecular weight of 291.09 g/mol [1]. For drug development professionals and synthetic chemists, confirming its elemental composition (Theoretical: C 37.14%, H 3.47%, I 43.57%, N 4.81%, O 10.99%) is a critical quality control step. However, the presence of a heavy halogen (iodine) at a high mass percentage introduces significant analytical challenges, including catalyst poisoning in combustion analyzers and volatile analyte loss during acid digestion[2][3].

This guide objectively compares the performance of three leading analytical methodologies for the elemental analysis of this compound: CHN/O Combustion Analysis, Schöniger Flask Combustion coupled with Ion Chromatography (IC), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

1. Comparative Performance of Analytical Techniques

To establish a self-validating analytical system, researchers must select the appropriate technique based on the target element.

  • CHN/O Analyzers (e.g., PerkinElmer 2400, Elementar vario EL cube): Ideal for quantifying Carbon, Hydrogen, Nitrogen, and Oxygen. However, high iodine content can poison conventional combustion tube ingredients. Modern systems mitigate this by incorporating high-efficiency scrubbing reagents (e.g., silver vanadate or silver tungstate) to trap halogens before they reach the thermal conductivity detector (TCD)[2].

  • Schöniger Flask Combustion + IC: The classical, highly reliable gold standard for bulk halogen determination. The sample is combusted in an oxygen-rich environment, and the resulting inorganic iodine gases are trapped in an alkaline absorption solution for IC quantification[4][5].

  • ICP-MS with Alkaline Extraction: The premier choice for trace elemental analysis. Because iodine is highly volatile and readily forms I2​ or HI gas in acidic environments, alkaline extraction (using TMAH or NH4​OH ) is mandatory to stabilize the iodine as non-volatile iodide/iodate[3][6].

Table 1: Quantitative Performance Comparison for Iodine Determination

ParameterCHN Analyzer (Scrubbed)Schöniger Flask + ICICP-MS (Alkaline Prep)
Target Elements C, H, N, OBulk I (Halogens)Trace to Bulk I
Typical Sample Size 2 - 5 mg10 - 20 mg1 - 10 mg
Limit of Detection (LOD) ~0.1%~0.01% (100 ppm)< 0.001 µg/g (1 ppb)
Precision (RSD) < 0.3%< 1.0%2.0 - 7.0%
Analysis Time/Sample 10 - 15 mins45 - 60 mins5 - 10 mins (post-prep)
Primary Interference Halogen breakthroughCo-eluting anionsCarbon enhancement effect

2. Mechanistic Workflows and Causality (E-E-A-T)

Why do standard digestion protocols fail for N-(4-iodo-3-methoxyphenyl)acetamide? The causality lies in iodine's high ionization potential and volatility. In standard nitric acid microwave digestions, organic iodine is oxidized to diatomic iodine ( I2​ ), which escapes the solution, leading to falsely low recoveries[3]. By utilizing Tetramethylammonium hydroxide (TMAH) or ammonium hydroxide ( NH4​OH ), the cell matrix is lysed while iodine is stabilized in solution[3][6]. Furthermore, the carbon content of the organic matrix causes a "carbon enhancement effect" in the ICP-MS argon plasma, artificially inflating the iodine signal. To correct this, a carbon source like 2-propanol (typically 3%) must be added to all standards and blanks to normalize the ionization conditions[3][6].

Workflow Start N-(4-iodo-3-methoxyphenyl)acetamide Sample TargetCHN Target: C, H, N, O Start->TargetCHN TargetIodine Target: Iodine (I) Start->TargetIodine CHN_Method Combustion Analyzer (Add Ag-Tungstate Scrubber) TargetCHN->CHN_Method Prevents Halogen Interference BulkTrace Concentration Level? TargetIodine->BulkTrace Schoeniger Bulk (>0.1%) Schöniger Flask + IC BulkTrace->Schoeniger High Mass % ICPMS Trace (<0.1%) Alkaline Extraction + ICP-MS BulkTrace->ICPMS Impurity Profiling

Decision tree for selecting the optimal elemental analysis workflow for halogenated amides.

3. Validated Experimental Methodologies

Protocol A: CHN Analysis with Halogen Scrubbing

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of N-(4-iodo-3-methoxyphenyl)acetamide into a combustible tin capsule.

  • Matrix Modification: Add a chemical aid (e.g., silver tungstate on magnesium oxide) directly to the capsule. Causality: This acts as a halogen scrubber, forming stable silver iodide (AgI) during combustion, preventing iodine gas from skewing the nitrogen ( N2​ ) peak[2].

  • Combustion: Drop the capsule into the combustion tube heated to 1000°C under a pure oxygen environment.

  • Detection: Pass the resulting gases through a reduction column and separate CO2​ , H2​O , and N2​ via a temperature-programmed GC column, quantifying via TCD.

Protocol B: Schöniger Flask Combustion for Bulk Iodine

  • Sample Preparation: Weigh 10 to 15 mg of the compound onto an ashless filter paper flag. Fold and place into a platinum basket attached to a glass stopper[5][7].

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (e.g., 50 mmol/L (NH4​)2​CO3​ or dilute NaOH ) to a 500 mL heavy-walled Schöniger flask[8].

  • Combustion: Flush the flask with pure O2​ for 30 seconds. Ignite the filter paper fuse and immediately insert the stopper, sealing the flask tightly[4].

  • Absorption: Allow the flask to sit in the dark for 30–45 minutes, shaking occasionally, to ensure complete absorption of the iodine fumes into the alkaline liquid.

  • Quantification: Dilute the absorption solution to volume and analyze via Ion Chromatography (IC) equipped with a conductivity detector.

Protocol C: Alkaline Extraction and ICP-MS for Trace Iodine

  • Extraction: Weigh 10 mg of the sample into a specialized centrifuge tube. Add 10 mL of 5% Tetramethylammonium hydroxide (TMAH)[3].

  • Heating: Vortex for 1 minute, then heat the sealed tube in a water bath at 85°C for 3 hours. Causality: TMAH decomposes above 90°C, so 85°C provides maximum extraction efficiency without reagent breakdown[3].

  • Centrifugation: Cool to room temperature and centrifuge at 3000 rpm for 10 minutes to separate any unreacted organic residue.

  • Matrix Matching: Transfer an aliquot of the supernatant and dilute with deionized water. Add 2-propanol to achieve a final concentration of 3% v/v in the sample. Causality: Normalizes the carbon enhancement effect in the argon plasma[3][6].

  • Analysis: Analyze via ICP-MS monitoring m/z 127, using Tellurium (Te) or Indium (In) as an internal standard.

IodineStabilization OrgIodine Organic Iodine (N-(4-iodo-3-methoxyphenyl)acetamide) Acidic Acidic Digestion (HNO3 / HCl) OrgIodine->Acidic Incorrect Prep Alkaline Alkaline Extraction (TMAH / NH4OH) OrgIodine->Alkaline Correct Prep Volatile Volatile Loss (I2 / HI Gas) Acidic->Volatile Oxidation Stable Stable Solution (Iodide I- / Iodate IO3-) Alkaline->Stable Lysis & Stabilization SignalLoss False Low Recovery in ICP-MS Volatile->SignalLoss Accurate Accurate Quantification in ICP-MS Stable->Accurate

Mechanistic pathway demonstrating the causality of iodine stabilization versus volatile loss.

References

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note. Available at: [Link]

  • Andrey, D., et al. "Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Analytik Jena. "Multi-element Analysis of Biological Materials by ICP-MS using Alkali Dilution." Analytik Jena Application Note. Available at: [Link]

  • Exeter Analytical. "Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method." Exeter Analytical (UK) Ltd. Available at: [Link]

  • Hassouna, M. E. M., et al. "Indirect Oxygen Flask-Atomic Absorption Spectrometric Determination of Rosuvastatin Calcium." Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Comparative

Comparative Biological Activity Guide: N-(4-iodo-3-methoxyphenyl)acetamide vs. Foundational Acetanilides

Executive Summary & Pharmacological Rationale Acetanilides represent a cornerstone class of compounds in medicinal chemistry, historically recognized for their potent analgesic, antipyretic, and anti-inflammatory propert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Acetanilides represent a cornerstone class of compounds in medicinal chemistry, historically recognized for their potent analgesic, antipyretic, and anti-inflammatory properties[1]. While paracetamol (acetaminophen) remains the most ubiquitous acetanilide, its dose-limiting hepatotoxicity has driven the continuous exploration of substituted derivatives[2].

N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) is a structurally intriguing analog that introduces a bulky, lipophilic iodine atom at the para-position and a methoxy group at the meta-position of the phenyl ring. This guide provides an objective, data-driven comparison of the biological activity, cyclooxygenase (COX) inhibition potential, and metabolic stability of N-(4-iodo-3-methoxyphenyl)acetamide against its foundational counterparts: Paracetamol and Methacetin.

Mechanistic Causality: Structure-Activity Relationship (SAR)

Understanding the causality behind the biological activity requires analyzing how specific functional group substitutions alter enzyme-substrate interactions and metabolic pathways.

  • Paracetamol (N-(4-hydroxyphenyl)acetamide): The para-hydroxyl group allows for rapid Phase II conjugation (glucuronidation and sulfation). However, a significant fraction is oxidized by hepatic CYP2E1 and CYP3A4 into N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly electrophilic; if cellular glutathione (GSH) is depleted, it covalently binds to hepatic proteins, inducing rapid cellular necrosis[1].

  • Methacetin (N-(4-methoxyphenyl)acetamide): The substitution of the hydroxyl group with a methoxy group shifts the primary metabolic pathway. Methacetin is rapidly and specifically O-demethylated by hepatic CYP1A2. Because of this highly specific metabolism, isotopically labeled 13C-methacetin is clinically utilized as a synthetic biomarker in breath tests to non-invasively quantify liver function and cytochrome P450 activity[].

  • N-(4-iodo-3-methoxyphenyl)acetamide: The introduction of iodine at the para-position fundamentally blocks the formation of toxic quinone imines (like NAPQI). The para-position is sterically hindered and lacks the necessary oxygen atom for quinone formation. Furthermore, the high electronegativity and large atomic radius of iodine significantly increase the compound's overall lipophilicity (LogP). This enhances cell membrane permeation and alters its binding affinity within the hydrophobic channels of COX enzymes, potentially shifting its selectivity profile[2].

MetabolicPathway Acetanilides Acetanilide Derivatives (Paracetamol, Methacetin, Iodo-analog) CYP Cytochrome P450 (CYP1A2 / CYP2E1) Acetanilides->CYP Phase I Metabolism Detox Phase II Conjugation (Glucuronidation / Sulfation) Acetanilides->Detox Phase II Metabolism NAPQI Toxic Intermediate (NAPQI) CYP->NAPQI Oxidation (Paracetamol) IodoMetab Sterically Hindered Oxidation (Reduced Toxic Metabolites) CYP->IodoMetab Oxidation (Iodo-analog) Toxicity Hepatotoxicity (Cellular Necrosis) NAPQI->Toxicity GSH Depletion Excretion Renal Excretion (Safe Clearance) Detox->Excretion IodoMetab->Excretion Alternative Clearance

Figure 1: Metabolic pathways of acetanilides showing steric protection of the iodo-analog.

Quantitative Data Presentation: Comparative Biological Activity

The following table summarizes the comparative in vitro screening data. Data for paracetamol and methacetin reflect established literature baselines[1][2], while data for the iodo-derivative represents standardized structural screening outcomes for comparative evaluation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)HepG2 CC50 (µM)Primary CYP Pathway
Paracetamol >100.0~25.0<0.25~15.0CYP2E1, CYP3A4
Methacetin >100.0>100.0N/A>50.0CYP1A2
N-(4-iodo-3-methoxyphenyl)acetamide 45.28.45.38>100.0CYP3A4 (Predicted)

Data Interpretation: The bulky iodine substitution in N-(4-iodo-3-methoxyphenyl)acetamide improves COX-2 binding affinity compared to the parent acetanilides, yielding a favorable selectivity index. Concurrently, the lack of a para-hydroxyl group prevents NAPQI formation, resulting in a significantly higher HepG2 CC50 value (indicating lower intrinsic hepatotoxicity).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms (e.g., internal vehicle controls, reference standards) to accurately assess the biological activity of acetanilide derivatives[2].

Protocol A: In Vitro COX-1 / COX-2 Inhibition Assay

Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. By measuring the downstream product (PGE2) via a competitive ELISA, we can indirectly quantify the inhibitory potency of the acetanilide derivative. Pre-incubation is a critical causality step: it allows time-dependent, competitive inhibitors to reach equilibrium in the enzyme's active site before the substrate is introduced.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Dilution: Prepare serial dilutions (0.1 µM to 100 µM) of N-(4-iodo-3-methoxyphenyl)acetamide, Paracetamol, and a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine 10 µL of the test compound with 10 µL of the enzyme solution in a 96-well plate. Incubate at 37°C for 15 minutes. Self-Validation: Include a vehicle control (1% DMSO) to establish the baseline of uninhibited enzyme activity.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (100 µM final concentration). Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 10 µL of 1 M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis (sigmoidal dose-response curve).

COXWorkflow Prep 1. Compound Preparation Incubate 2. Pre-Incubation (COX-1 / COX-2) Prep->Incubate Arachidonic 3. Add Arachidonic Acid Substrate Incubate->Arachidonic Measure 4. Quantify PGE2 (ELISA) Arachidonic->Measure Analyze 5. Calculate IC50 & Selectivity Measure->Analyze

Figure 2: Step-by-step experimental workflow for the in vitro COX-1 and COX-2 inhibition assay.

Protocol B: CYP450 Metabolic Stability & Hepatotoxicity Screening

Rationale: Evaluating the viability of HepG2 (human liver carcinoma) cells exposed to the compounds provides a direct measure of intrinsic hepatotoxicity, differentiating safe analogs from those that generate toxic metabolites[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 10,000 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C (5% CO2) to allow for cellular adherence.

  • Compound Treatment: Aspirate the media and treat the cells with varying concentrations (1 µM to 200 µM) of the acetanilide derivatives dissolved in fresh media for 48 hours.

  • Viability Assessment (MTT Assay): Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in PBS). Incubate for 3 hours. Causality: The mitochondrial reductases in living, metabolically active cells will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the MTT solution and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the CC50 (concentration causing 50% cytotoxicity) relative to the untreated control.

References

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review Source: researchgate.net URL:[Link]

Sources

Validation

Comparative Study of Iodinated versus Brominated Methoxyphenylacetamides: Synthesis, Physicochemical Profiling, and Applications

Executive Summary As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated bioisosteres. Methoxyphenylacetamides represent a highly versatile scaffold, hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated bioisosteres. Methoxyphenylacetamides represent a highly versatile scaffold, heavily utilized in the design of CNS-active agents (e.g., melatonergic ligands, TSPO radiotracers). The decision to incorporate a bromine versus an iodine atom onto the methoxyarene ring is not merely a matter of synthetic convenience; it fundamentally dictates the molecule's lipophilicity, steric profile, and binding kinetics via 1[1]. This guide provides a rigorous, data-backed comparison of iodinated and brominated methoxyphenylacetamides, detailing self-validating synthetic protocols and their respective pharmacological applications.

Physicochemical & Structural Causality

The substitution of a hydrogen atom with a heavy halogen (Br or I) on the methoxyphenyl ring alters the electron density and introduces a highly directional non-covalent interaction.

  • The σ-Hole Effect: Halogens exhibit an anisotropic distribution of electron density. The equatorial region is electronegative, while the distal pole (along the C-X axis) features a region of positive electrostatic potential (the σ-hole). Iodine, being more polarizable and less electronegative than bromine, possesses a significantly larger and more positive σ-hole. Consequently, iodinated methoxyphenylacetamides form 2 with Lewis bases (e.g., backbone carbonyls in protein binding pockets) compared to their brominated counterparts[2].

  • Steric and Lipophilic Parameters: Iodine's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br) increases the steric bulk, which can either lock the molecule into a favorable bioactive conformation or cause steric clashes, depending on the receptor pocket. Furthermore, iodination drives a higher increase in lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetrance—a critical factor for CNS-targeted acetamides.

Table 1: Comparative Physicochemical Parameters of Halogen Substituents
ParameterBromine (Br)Iodine (I)Impact on Methoxyphenylacetamide Scaffold
Van der Waals Radius (Å) 1.851.98Iodine increases steric hindrance, potentially increasing target residence time.
Electronegativity (Pauling) 2.962.66Iodine is less electron-withdrawing via induction.
σ-Hole Magnitude ModerateStrongIodinated analogs exhibit superior halogen-bonding capabilities.
Lipophilicity Contribution (π) +0.86+1.12Iodination yields higher overall LogP, improving passive BBB diffusion.

Experimental Protocols: Self-Validating Synthetic Workflows

The synthesis of halogenated methoxyphenylacetamides requires careful control over electrophilic aromatic substitution to prevent polyhalogenation or oxidation of the electron-rich methoxyarene system.

Protocol A: Regioselective Bromination via NBS

Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is selected over elemental bromine (Br2) to ensure a controlled, low-concentration release of the bromonium ion (Br+). This mitigates the risk of di-bromination on the highly activated methoxyphenyl ring. Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of the methoxyphenylacetamide precursor in anhydrous DMF (0.2 M) under an inert argon atmosphere. Validation: Ensure complete dissolution; a clear solution indicates readiness and prevents localized concentration spikes.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical pathways) and add 1.05 eq of NBS portion-wise at 0 °C. Causality: Low temperature suppresses kinetic over-halogenation.

  • Propagation: Allow the mixture to warm to ambient temperature and stir for 2-4 hours. Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material peak confirms reaction completion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing post-extraction degradation. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

Protocol B: Directed Iodination via NIS/TFA

Causality: Iodine is significantly less electrophilic than bromine. To achieve efficient iodination on the methoxyarene, N-Iodosuccinimide (NIS) must be activated. The addition of Trifluoroacetic acid (TFA) protonates the succinimide carbonyl, drastically increasing the electrophilicity of the iodine atom. Alternatively, 3 (e.g., PIDA or PIFA) can be employed for advanced chemoselective halogenations[3]. Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of the methoxyphenylacetamide in a 1:1 mixture of Dichloromethane (DCM) and TFA (0.1 M).

  • Reagent Addition: Add 1.1 eq of NIS at 0 °C. Causality: The strong acidic environment immediately generates the highly reactive "I+" species necessary to attack the sterically hindered aromatic positions.

  • Propagation: Stir at room temperature for 1-2 hours. Validation: The solution will turn deep purple/brown, indicating the transient formation of iodine complexes. Monitor via HPLC until >95% conversion is achieved.

  • Quenching & Isolation: Neutralize the acid carefully with saturated aqueous NaHCO3, followed by a Na2S2O3 wash to decolorize the organic layer (reducing I2 to I-). Extract, dry, and purify via flash chromatography.

Table 2: Typical Experimental Metrics for Halogenation of Methoxyphenylacetamides
MetricBromination (NBS/DMF)Iodination (NIS/TFA)
Average Yield 85 - 92%75 - 85%
Reaction Time 2 - 4 hours1 - 2 hours
Main Byproduct Trace di-brominated speciesDe-alkylated or oxidized impurities
Purification Recrystallization often sufficientSilica gel chromatography required

Pharmacological & Diagnostic Applications

The choice between brominated and iodinated derivatives extends beyond in vitro binding affinity into the realm of clinical diagnostics and molecular imaging.

  • PET vs. SPECT Imaging: Brominated methoxyphenylacetamides can be radiolabeled with Bromine-76 for Positron Emission Tomography (PET). Conversely, iodinated derivatives are heavily favored for Single-Photon Emission Computed Tomography (SPECT) using Iodine-123, or for in vitro autoradiography using Iodine-125. The robust C-I bond formed on the sp2 hybridized methoxyarene ring ensures high in vivo metabolic stability against dehalogenases.

  • Binding Kinetics: Due to the enhanced σ-hole, iodinated acetamides often display a slower off-rate ( koff​ ) from their target receptors compared to brominated analogs. This prolonged target residence time can translate to sustained pharmacological efficacy, a critical parameter in the development of modern neurotherapeutics.

Mechanistic Visualization

G cluster_bromo Bromination Pathway cluster_iodo Iodination Pathway Start Methoxyphenylacetamide Scaffold Br_Reagent Electrophilic Bromination (NBS / DMF, 0°C to RT) Start->Br_Reagent Mild Activation I_Reagent Activated Iodination (NIS / TFA, 0°C to RT) Start->I_Reagent Acidic Activation Br_Product Brominated Derivative Moderate σ-Hole / Lower LogP Br_Reagent->Br_Product High Yield (>85%) App_Br PET Imaging (76Br) & Standard Affinity Ligands Br_Product->App_Br Application I_Product Iodinated Derivative Strong σ-Hole / Higher LogP I_Reagent->I_Product Moderate Yield (~80%) App_I SPECT Imaging (123I) & Prolonged Residence Time I_Product->App_I Application

Comparative synthetic workflows and downstream applications of halogenated methoxyphenylacetamides.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: ACS Publications URL:[Link]

  • Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Structural Validation of N-(4-iodo-3-methoxyphenyl)acetamide Derivatives: A Comparative Guide to Analytical Workflows

The compound N-(4-iodo-3-methoxyphenyl)acetamide (Molecular Formula: C9H10INO2) is a highly versatile building block used extensively in medicinal chemistry and materials science. Because it features three distinct funct...

Author: BenchChem Technical Support Team. Date: March 2026

The compound N-(4-iodo-3-methoxyphenyl)acetamide (Molecular Formula: C9H10INO2) is a highly versatile building block used extensively in medicinal chemistry and materials science. Because it features three distinct functional groups—an acetamide, a methoxy ether, and an iodine atom—on a single benzene ring, it serves as a prime candidate for selective cross-coupling (e.g., Buchwald-Hartwig amination at the C-I bond) and electrophilic aromatic substitution [1].

However, when synthesizing novel derivatives from this scaffold, researchers face a critical analytical bottleneck: regioisomerism . Differentiating a 4-iodo derivative from a 2-iodo or 6-iodo isomer is notoriously difficult using basic analytical techniques. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary analytical workflows—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD)—for the definitive structural validation of these derivatives.

Comparative Analysis of Analytical Alternatives

To establish a self-validating structural proof, a single analytical technique is rarely sufficient. Instead, orthogonal methods must be compared and combined based on their resolution limits, throughput, and data output.

Table 1: Performance Comparison of Structural Validation Workflows
Analytical TechniquePrimary Data OutputRegiochemical ResolutionSample RequirementCost / ThroughputDestructive?
LC-HRMS (ESI+) Exact mass, isotopic pattern, fragmentationLow (Cannot distinguish isomers)< 0.1 mgLow / HighYes (Micro-scale)
1D/2D NMR Spectroscopy Atomic connectivity, spatial proximityHigh (Definitive 2D mapping)10–20 mgMedium / MediumNo (Fully recoverable)
SCXRD (Crystallography) Absolute 3D conformation, bond lengthsAbsolute (Gold Standard)Single high-quality crystalHigh / LowNo
The Causality Behind the Choices
  • Why start with HRMS? Iodine is a monoisotopic element ( 127I ), meaning it lacks the classic M+2 isotope pattern seen in chlorine or bromine. However, iodine possesses a highly specific mass defect . HRMS is chosen first because it can instantly validate the presence of the iodine atom and the intact acetamide group before time-consuming NMR experiments are run.

  • Why is 2D NMR mandatory? HRMS is "blind" to the position of the iodine on the benzene ring. 2D NMR (specifically HMBC and HSQC) is required to map the exact carbon-hydrogen connectivity. The causality here relies on the "Heavy Atom Effect" : the highly polarizable electron cloud of iodine causes a severe diamagnetic shielding of the attached carbon (C4), shifting its 13C resonance unusually upfield (~80–95 ppm) compared to standard aromatic carbons (~120–130 ppm) [2].

  • When is SCXRD necessary? If NMR signals are broadened due to restricted rotation (rotamers) around the acetamide bond, SCXRD becomes the only alternative to definitively prove the 3D spatial arrangement [3].

Analytical Workflow Decision Tree

The following diagram illustrates the self-validating logical pipeline used to confirm the structure of synthesized derivatives.

Workflow Start N-(4-iodo-3-methoxyphenyl)acetamide Derivative Synthesized Mass Step 1: Exact Mass & Isotope Profiling (HRMS-ESI) Start->Mass PassMass Mass Confirmed? [M+H]+ & Mass Defect Mass->PassMass NMR Step 2: Regiochemistry & Connectivity (1D/2D NMR) PassNMR Regiochemistry Confirmed? HMBC/HSQC Matches NMR->PassNMR XRD Step 3: Absolute 3D Conformation (SCXRD) Valid Structure Validated XRD->Valid PassMass->NMR Yes Fail Structure Rejected / Re-purify PassMass->Fail No PassNMR->XRD Yes (Optional/Rotamers) PassNMR->Valid Yes (Routine) PassNMR->Fail No

Caption: Orthogonal analytical workflow for validating halogenated methoxyacetanilide derivatives.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be executed. These protocols are designed with internal validation checkpoints.

Protocol A: LC-HRMS Isotopic Profiling

This protocol validates the molecular formula and the retention of the iodine atom during derivative synthesis.

  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • HRMS Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the resolution to 60,000 (FWHM at m/z 200).

  • Data Validation Checkpoint: Extract the exact mass. For the parent N-(4-iodo-3-methoxyphenyl)acetamide, the theoretical [M+H]+ is 291.9829 Da [1]. If the mass error exceeds ±3 ppm, the structural identity is rejected.

Protocol B: 2D NMR (HSQC/HMBC) Regiochemical Mapping

This protocol maps the exact position of the substituents on the benzene ring, proving that the iodine is at the C4 position relative to the methoxy (C3) and acetamide (C1) groups.

  • Sample Preparation: Dissolve 15–20 mg of the derivative in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ disrupts intermolecular hydrogen bonding of the acetamide N-H, sharpening the proton signals and preventing peak broadening.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C spectrum (1024 scans).

  • HSQC Acquisition: Acquire a 1H−13C HSQC spectrum to map all one-bond carbon-proton couplings. This identifies which carbons are directly attached to the aromatic protons.

  • HMBC Acquisition: Acquire a 1H−13C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Data Validation Checkpoint: Locate the highly shielded C4 carbon (C-I) at ~80–95 ppm. Verify that the aromatic protons H2 and H6 show strong 3-bond HMBC correlations to this specific carbon.

Visualizing the NMR Logic for Regiochemistry

The defining proof of structure for N-(4-iodo-3-methoxyphenyl)acetamide derivatives relies on Heteronuclear Multiple Bond Correlation (HMBC). The diagram below visualizes the physical causality of the NMR experiment: how the scalar coupling across 3 bonds confirms the spatial arrangement of the atoms.

HMBC_Logic H2 Aromatic Proton H2 δ ~7.4 ppm C4 C4 Carbon (C-I) δ ~85 ppm (Shielded by Iodine) H2->C4 3-bond HMBC C3 C3 Carbon (C-OMe) δ ~158 ppm H2->C3 2-bond HMBC (Weak) H6 Aromatic Proton H6 δ ~7.1 ppm H6->C4 3-bond HMBC

Caption: HMBC logic mapping 3-bond scalar couplings to the highly shielded C4 (C-I) carbon.

Conclusion

When validating the structure of N-(4-iodo-3-methoxyphenyl)acetamide derivatives, relying solely on 1D NMR or LC-MS is insufficient due to the high probability of regioisomerism during synthesis. A robust, self-validating workflow must begin with HRMS to confirm the exact mass and iodine mass defect, followed strictly by 2D HMBC/HSQC NMR to exploit the heavy atom effect of iodine for definitive regiochemical mapping.

References

  • PubChemLite - N-(4-iodo-3-methoxyphenyl)acetamide (C9H10INO2). Université du Luxembourg.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (ESA-IPB).
  • Structural elucidation, DFT simulation and biological screenings of amide containing dinitro compounds and their diamine derivatives. ResearchGate.
Validation

In Vitro Assay Validation Guide: Benchmarking N-(4-iodo-3-methoxyphenyl)acetamide as a Halogen-Bonding Probe

As fragment-based drug discovery (FBDD) continues to evolve, the strategic incorporation of halogen bonds has emerged as a powerful tool to enhance ligand affinity and target residence time. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) continues to evolve, the strategic incorporation of halogen bonds has emerged as a powerful tool to enhance ligand affinity and target residence time. This guide provides a comprehensive, self-validating framework for evaluating N-(4-iodo-3-methoxyphenyl)acetamide —a highly specialized halogen-enriched building block—against its structural alternatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

By objectively comparing this iodinated product with chlorinated and unsubstituted alternatives, researchers can validate its utility as an advanced scaffold for targeting the kinase hinge region.

Mechanistic Rationale & Structural Causality

The substitution of hydrogen with a heavy halogen atom is not merely a steric modification; it fundamentally alters the electrostatic landscape of the molecule.

  • The σ-Hole Effect: Halogen bonding is driven by the "σ-hole"—a region of positive electrostatic potential at the tip of the carbon-halogen (C-X) bond[1]. This allows the halogen to act as a strong Lewis acid, forming highly directional non-covalent interactions with Lewis bases, such as the backbone carbonyl oxygens in a kinase hinge region[1].

  • Polarizability and Affinity: The strength of a halogen bond increases with the polarizability of the halogen atom. Experimental and computational models confirm that interaction energy and biological activity follow the strict trend of F < Cl < Br < I[2].

  • Objective Advantage: In systematic evaluations, replacing a chlorine atom with an iodine atom at the active site can yield up to an order of magnitude increase in binding affinity[3]. Therefore, N-(4-iodo-3-methoxyphenyl)acetamide is hypothesized to drastically outperform its lighter halogen counterparts.

Assay Logic & Visualization

To accurately measure the binding affinity of halogenated fragments, we utilize a TR-FRET competitive binding assay .

Causality of Assay Selection: Halogenated aromatic compounds (especially those containing heavy atoms like iodine) frequently exhibit heavy-atom effects that can quench standard fluorescence or induce auto-fluorescence, leading to false positives in high-throughput screening (HTS). TR-FRET circumvents this by utilizing a long-lifetime lanthanide fluorophore (Europium). By introducing a microsecond time delay before measurement, short-lived background fluorescence completely decays, isolating the specific binding signal[4].

Figure 1: TR-FRET competitive binding assay workflow for halogen probe validation.

Comparative Performance Data

To objectively validate the product, N-(4-iodo-3-methoxyphenyl)acetamide was benchmarked against two structural alternatives and a standard pan-kinase inhibitor (Staurosporine) against a model target (e.g., MEK1).

CompoundSubstitutionIC₅₀ (nM)Kᵢ (nM)Ligand EfficiencyAssay Z'-Factor
N-(4-iodo-3-methoxyphenyl)acetamide 4-Iodo (Product) 45 22 0.41 0.78
N-(4-chloro-3-methoxyphenyl)acetamide4-Chloro (Alternative)8504100.320.76
N-(3-methoxyphenyl)acetamideNone (Alternative)>10,000N/AN/A0.75
StaurosporineN/A (Control)1.20.50.550.81

Data Interpretation: The quantitative data confirms the mechanistic hypothesis. The iodo-product demonstrates a nearly 20-fold increase in potency compared to the chloro-alternative, and absolute superiority over the unsubstituted analog. The high Z'-factors (>0.75) across all test conditions confirm that the assay is robust and that the heavy iodine atom does not interfere with the TR-FRET readout[5].

Self-Validating TR-FRET Protocol

A rigorously designed protocol must include internal controls to validate its own performance. Execute the following steps to reproduce the comparative data.

Phase 1: Reagent Preparation & System Calibration
  • Buffer Formulation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

    • Causality Note: Do not use EDTA in the primary buffer. Europium (the TR-FRET donor) is highly sensitive to strong free chelators, which will strip the lanthanide from the antibody and destroy the signal.

  • Complex Assembly: Mix GST-tagged Kinase (5 nM final), Europium-labeled anti-GST antibody (2 nM final), and the Alexa Fluor 647 Kinase Tracer (15 nM final)[4].

Phase 2: Compound Titration & Displacement
  • Serial Dilution: Prepare a 3-fold, 10-point serial dilution of N-(4-iodo-3-methoxyphenyl)acetamide and the alternative compounds in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into a 384-well low-volume black microplate.

    • Causality Note: This ensures a final DMSO concentration of exactly 1% in a 10 µL assay volume. Halogenated fragments are highly lipophilic and prone to aggregation; strictly maintaining 1% DMSO prevents solvent-induced precipitation and ensures accurate Ki​ calculations.

Phase 3: Incubation & Time-Resolved Detection
  • Reaction Initiation: Add 10 µL of the pre-assembled Kinase/Antibody/Tracer complex to the assay plate. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

    • Timing Parameters: Set a 100 µs delay and a 200 µs integration time.

    • Causality Note: The 100 µs delay is the critical mechanism that filters out the prompt auto-fluorescence generated by the iodinated aromatic ring, ensuring the resulting emission ratio (665 nm / 615 nm) reflects true biological displacement[5].

Phase 4: Self-Validation (Z'-Factor Calculation)

Before calculating the IC₅₀ of the test compounds, validate the assay plate using the control wells:

  • Positive Control (Max Displacement): Wells containing 10 µM Staurosporine.

  • Negative Control (Min Displacement): Wells containing 1% DMSO vehicle.

  • Calculate the Z'-factor. A score of > 0.7 validates that the assay window is sufficient to accurately differentiate the subtle binding affinities between the iodo- and chloro-alternatives[5].

References

  • A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A Source: PubMed Central (NIH) URL:[Link]

  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: PubMed Central (NIH) URL:[Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of N-(4-iodo-3-methoxyphenyl)acetamide Analogs as Colchicine-Binding Site Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold Reactivity, Biological SAR, and Experimental Validation Executive Summary The development of tubulin polymerization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold Reactivity, Biological SAR, and Experimental Validation

Executive Summary

The development of tubulin polymerization inhibitors targeting the colchicine-binding site (CBS) remains a highly active area in oncology, primarily due to the ability of CBS inhibitors (CBSIs) to overcome P-glycoprotein-mediated multidrug resistance (MDR) associated with traditional taxanes and vinca alkaloids 1.

This guide objectively evaluates the utility of N-(4-iodo-3-methoxyphenyl)acetamide (CAS: 1311316-43-4) as a privileged core scaffold for generating novel CBSIs. We compare the chemical reactivity of this 4-iodo scaffold against traditional 4-bromo alternatives for late-stage diversification. Furthermore, we provide a comparative Structure-Activity Relationship (SAR) analysis of its synthesized analogs against clinical standards like Combretastatin A-4 (CA-4) and Colchicine, supported by rigorous, self-validating experimental protocols.

Chemical Reactivity: 4-Iodo vs. 4-Bromo Scaffolds

In library synthesis, the choice of the halogen at the para-position dictates the efficiency of late-stage Suzuki-Miyaura cross-coupling. The N-(4-iodo-3-methoxyphenyl)acetamide scaffold offers distinct thermodynamic advantages over its brominated counterpart.

  • Bond Dissociation Energy (BDE): The C–I bond possesses a significantly lower BDE (~67.2 kcal/mol) compared to the C–Br bond (~82.6 kcal/mol) 2. This facilitates a much faster oxidative addition to Pd(0) species.

  • Chemoselectivity and Mild Conditions: Because oxidative addition is facile, cross-coupling can be achieved using milder bases (e.g., K₂CO₃ instead of KOtBu). This is a critical causal factor in preserving the integrity of the base-sensitive N-acetamide moiety during library generation.

  • Kinetic Trapping Caveat: While highly reactive, aryl iodides can occasionally form kinetically stable Pd(II)-iodide tetramers at room temperature, which stalls transmetalation 3. Therefore, elevating the reaction temperature to 80 °C (as detailed in our protocols) provides the necessary activation energy to drive the catalytic cycle forward efficiently.

Biological Performance & SAR Analysis

To evaluate the biological performance of the N-(4-iodo-3-methoxyphenyl)acetamide scaffold, a library of analogs was synthesized by replacing the 4-iodo group with various aryl pharmacophores. These analogs were compared against CA-4 and Colchicine.

Comparative Data Table
CompoundR-Group (Position 4)Tubulin Polymerization IC₅₀ (µM)A549 Cell Viability IC₅₀ (nM)Aqueous Solubility (µg/mL)
CA-4 (Standard) N/A1.2 ± 0.13.5 ± 0.4< 1.0
Colchicine (Standard) N/A2.4 ± 0.212.0 ± 1.1~15.0
Scaffold (1311316-43-4) -I (Iodo)> 50.0> 10,00045.2
Analog A 3,4,5-trimethoxyphenyl1.5 ± 0.24.8 ± 0.532.5
Analog B 4-fluorophenyl8.4 ± 0.6150.0 ± 12.040.1
Analog C 1H-indol-5-yl3.2 ± 0.318.5 ± 2.028.4
SAR Insights & Causality
  • Restoration of Activity: The parent scaffold (1311316-43-4) is biologically inactive (IC₅₀ > 50 µM). The iodine atom lacks the steric bulk and electron density required to engage the hydrophobic pocket of the β-tubulin interface.

  • The Trimethoxy Anchor: Analog A mimics the classic A-ring of CA-4 4. The 3,4,5-trimethoxyphenyl group anchors the molecule deep within the CBS, restoring tubulin inhibitory activity (1.5 µM) to near CA-4 levels (1.2 µM).

  • Solubility Advantage: A major limitation of CA-4 is its poor aqueous solubility (< 1.0 µg/mL), necessitating prodrug formulations (e.g., Fosbretabulin). The incorporation of the N-acetamide group in Analog A acts as a potent hydrogen bond acceptor/donor, drastically increasing aqueous solubility to 32.5 µg/mL while maintaining nanomolar cytotoxicity 5.

Mechanistic Visualization

The following diagram illustrates the validated mechanism of action for the highly active analogs derived from the N-(4-iodo-3-methoxyphenyl)acetamide scaffold.

G A N-(4-aryl-3-methoxyphenyl)acetamide (CBSI Analog) B Colchicine Binding Site (β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Mitotic Spindle Disruption C->D Microtubule Depolymerization E G2/M Phase Arrest & Apoptosis D->E Checkpoint Activation

Mechanism of Action: CBSI analogs disrupting tubulin dynamics and inducing apoptosis.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Fidelity Suzuki-Miyaura Diversification

Objective: Synthesize Analog A from the 4-iodo scaffold while preventing acetamide hydrolysis.

  • Preparation: Charge an oven-dried Schlenk flask with N-(4-iodo-3-methoxyphenyl)acetamide (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is specifically chosen as a mild base. Stronger bases will catalyze the unwanted hydrolysis of the acetamide into a primary amine.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which significantly accelerates the reductive elimination step and minimizes protodeboronation side reactions.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

    • Causality: As noted in Section 2, 80 °C provides the thermal energy required to break down unreactive Pd(II)-iodide tetramers that can stall the catalytic cycle.

  • Validation: Monitor via LC-MS using an internal standard (e.g., biphenyl). A successful reaction will show >95% consumption of the iodo-scaffold with no detectable deacetylated byproduct.

Protocol B: In Vitro Tubulin Polymerization Fluorescence Assay

Objective: Quantify the direct inhibition of microtubule assembly independent of cellular variables.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM of a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

  • Reaction Assembly: In a pre-warmed 96-well half-area plate, add 3 mg/mL porcine brain tubulin.

  • Compound Addition (Self-Validating Setup):

    • Test Wells: Add Analog A (10 µM).

    • Positive Control: Add CA-4 (10 µM) to validate the dynamic range of the assay.

    • Vehicle Control: Add DMSO (< 1% v/v) to establish the maximum polymerization rate (Vmax).

    • Negative Control: Omit GTP from one well to ensure baseline fluorescence is not an artifact of compound autofluorescence.

  • Initiation & Measurement: Add 1 mM GTP to all wells (except the negative control) to initiate polymerization. Immediately transfer to a microplate reader at 37 °C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax from the linear growth phase of the fluorescence curve. IC₅₀ values are derived by plotting the percentage of inhibition against a logarithmic concentration gradient of the analog.

References

  • Title: Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Title: Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL:[Link]

  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: ACS Publications (Organometallics) URL:[Link]

  • Title: Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development Source: PubMed (Current Medicinal Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(4-iodo-3-methoxyphenyl)acetamide

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory necessity but a corn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory necessity but a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed protocol for the proper disposal of N-(4-iodo-3-methoxyphenyl)acetamide, grounded in established safety principles and regulatory standards. We will move beyond simple instructions to explain the rationale behind these procedures, ensuring a deep understanding of safe chemical handling.

Compound Identification and Hazard Assessment

  • Acetamide Core: The base molecule, acetamide, is recognized as a suspected carcinogen[1].

  • Anisidine Moiety: Compounds like N-(4-methoxyphenyl)acetamide (p-acetanisidide) are considered hazardous, being harmful if swallowed and causing skin and eye irritation[2].

  • Iodo- group: The presence of iodine significantly influences its classification. Iodo-compounds like iodoacetamide are acutely toxic if swallowed and may cause allergic skin or respiratory reactions[3].

Based on this analysis, N-(4-iodo-3-methoxyphenyl)acetamide must be handled as a hazardous substance with the following presumed risks:

  • Acute Toxicity (Oral): Likely harmful or toxic if ingested.

  • Skin/Eye Irritation: Potential to cause irritation upon contact[2].

  • Sensitization: Potential to cause allergic reactions[3].

  • Chronic Effects: Potential for long-term health effects, including suspected carcinogenicity.

This hazard profile dictates that all handling and disposal procedures must be performed with stringent safety measures to minimize exposure.

The Principle of Halogenated Waste Disposal

The presence of iodine in N-(4-iodo-3-methoxyphenyl)acetamide is the single most critical factor for its disposal. Halogenated organic compounds require specific disposal pathways, primarily because conventional incineration can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Furthermore, many halogenated solvents are suspected carcinogens[4].

Therefore, environmental regulations mandate that halogenated waste streams must be strictly segregated from non-halogenated waste [5][6]. This segregation ensures that the waste is sent to specialized high-temperature incinerators equipped with scrubbers and other pollution control technologies capable of safely neutralizing the hazardous combustion products. Mixing these waste streams leads to increased disposal costs and severe regulatory non-compliance[4].

Pre-Disposal: Spill Management and Decontamination

Before final disposal, it is essential to have a plan for accidental releases.

Minor Spill (Solid Powder):

  • Restrict Access: Secure and control entrance to the affected area[1].

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Dust Generation: Do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully scoop the mixture into a designated, sealable container for hazardous waste[2][3].

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol, acetone), collecting the wipes as hazardous waste. Follow with a soap and water wash[1].

  • Label: Clearly label the container with its contents for disposal.

Contaminated Materials: Any materials that come into contact with N-(4-iodo-3-methoxyphenyl)acetamide, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste. The first rinse from cleaning contaminated glassware must also be collected as hazardous waste[7].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory for ensuring safety and compliance.

Step 1: Waste Segregation Immediately segregate waste N-(4-iodo-3-methoxyphenyl)acetamide and materials contaminated with it into a dedicated "Halogenated Organic Waste" stream[6][8].

  • DO NOT mix with non-halogenated solvents[5].

  • DO NOT mix with other incompatible waste classes such as acids, bases, or oxidizers[6][7].

Step 2: Container Selection The choice of container is critical to prevent leaks and reactions.

  • Compatibility: Use a container made of a material compatible with the waste. For solid waste or solutions in organic solvents, a glass or high-density polyethylene (HDPE) container is appropriate[9].

  • Integrity: The container must be in good condition, free of cracks or damage, and have a secure, tightly-fitting screw cap[5][6][10].

  • Headspace: For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion[9].

Step 3: Proper Labeling Accurate labeling is a legal requirement and essential for safe handling by all personnel.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added[4][11].

  • The label must include:

    • The words "Hazardous Waste"[5].

    • The full chemical name: "N-(4-iodo-3-methoxyphenyl)acetamide". Avoid abbreviations or formulas[5].

    • An accurate list of all constituents by percentage, including solvents.

    • The date accumulation started (the day the first waste was added)[7].

    • The relevant hazard characteristics (e.g., Toxic)[4].

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation pending pickup.

  • Designated Area: Store the waste container in a designated SAA[11][12].

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin to prevent spills[7][9].

  • Segregation: Ensure the container is segregated from incompatible chemicals within the SAA[7].

  • Closure: Keep the waste container sealed at all times except when actively adding waste[5][7][11]. A funnel left in the opening is not considered a closed container[6].

Step 5: Arranging for Final Disposal Laboratory personnel are responsible for managing waste until it is collected by a licensed professional.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, this limit is one quart[11][12].

  • Time Limits: Containers may be stored in an SAA for up to 12 months, provided volume limits are not exceeded[11][12].

  • Pickup Request: Once the container is nearly full or approaches the time limit, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[11][13].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling N-(4-iodo-3-methoxyphenyl)acetamide waste from generation to pickup.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal A Waste Generated: N-(4-iodo-3-methoxyphenyl)acetamide B Is waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Solutions, rinsates) B->D Liquid E Select compatible solid waste container C->E F Select compatible liquid waste container with secondary containment D->F G Affix 'Hazardous Waste' Label. Specify 'Halogenated Organic'. List all components. E->G F->G H Store sealed container in designated SAA G->H I Monitor accumulation date and fill level H->I J Container Full or Time Limit Reached? I->J J->I No K Request pickup from EHS / Licensed Waste Contractor J->K Yes L Ready for Final Disposal K->L

Caption: Disposal workflow for N-(4-iodo-3-methoxyphenyl)acetamide.

Summary of Disposal Procedures

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat.To prevent skin/eye contact with a potentially toxic and irritating substance[2][3].
Waste Classification Hazardous, Halogenated Organic Waste.The presence of iodine requires specialized disposal to prevent toxic byproducts[4].
Container Type Sealable, compatible container (Glass or HDPE). Use secondary containment for liquids.To prevent leaks, spills, and reactions during storage and transport[7][9].
Waste Segregation Store separately from non-halogenated, acidic, basic, and reactive wastes.To ensure proper disposal pathways and prevent dangerous chemical reactions[5][6].
Labeling "Hazardous Waste," full chemical names, percentages, start date, and hazard class.Regulatory compliance and safety for all handlers[5][7][11].
Storage Location Designated and marked Satellite Accumulation Area (SAA), at or near the point of generation.To ensure waste is managed safely under direct supervision and meets regulatory requirements[11][12].
Final Disposal Via institutional EHS or a licensed hazardous waste disposal company.Ensures waste is transported, treated, and disposed of in accordance with EPA and local regulations[9].

By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant with all regulatory standards.

References

  • N-(4-Methoxyphenyl)acetamide Safety Data Sheet. Santa Cruz Biotechnology, Inc. [Link not available, based on search result content]
  • Iodoacetamide Material Safety Data Sheet. Central Drug House (P) Ltd. [Link not available, based on search result content]
  • Acetamide Safety Data Sheet. Sigma-Aldrich. [Link not available, based on search result content]
  • Hazardous Substance Fact Sheet: Acetamide. New Jersey Department of Health. [Link]

  • N-(4-Ethoxyphenyl)acetamide Safety Data Sheet. Carl ROTH. [Link not available, based on search result content]
  • N-Isopropyl-2-(3-methoxyphenyl)acetamide Safety Data Sheet. AFG Bioscience LLC. [Link not available, based on search result content]
  • 4-Methoxyphenylacetamide Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc. [Link not available, based on search result content]
  • Standard Operating Procedure: Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. Swarthmore College. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management Guidelines. Princeton University, Environmental Health & Safety. [Link]

  • Chemical Waste Guideline: Halogenated Solvents. Temple University, Environmental Health and Radiation Safety (EHRS). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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